Product packaging for AC-4-130(Cat. No.:)

AC-4-130

Cat. No.: B605119
M. Wt: 751.2 g/mol
InChI Key: NMQUSJQZQWKQBL-UHFFFAOYSA-N
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Description

AC-4-130 is a potent STAT5 SH2 domain inhibitor which efficiently blocks pathological levels of STAT5 activity in AML.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H36ClF5N2O5S B605119 AC-4-130

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQUSJQZQWKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36ClF5N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The STAT5 Inhibitor AC-4-130: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-4-130 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein, a key node in signaling pathways that drive the proliferation and survival of cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the compound's mechanism of action as a STAT5 SH2 domain inhibitor, summarizes its biological activity in various AML cell lines, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting STAT5.

Discovery of this compound

This compound was identified through a biophysical screening of a chemical library of Src Homology 2 (SH2) domain binders. The screening was designed to identify compounds with high selectivity for the SH2 domain of STAT5 over other STAT family members, such as STAT1 and STAT3. This discovery effort built upon a class of salicylic acid-containing small molecules previously identified as STAT3 inhibitors. Through optimization of a precursor compound, AC-3-19, this compound emerged as a lead candidate with potent and selective STAT5 inhibitory activity.

Chemical Synthesis of this compound

The chemical synthesis of this compound, with the CAS number 1834571-82-2, involves a multi-step process. The chemical name of this compound is 4-(2-((N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamido)-N-(3,5-di-tert-butylbenzyl)acetamido)benzoic acid. A plausible synthetic route is outlined below, based on standard organic chemistry principles for the assembly of its constituent fragments.

Proposed Synthetic Scheme:

The synthesis can be conceptually divided into the preparation of three key intermediates followed by their coupling:

  • Synthesis of the N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamide fragment.

  • Synthesis of the N-(3,5-di-tert-butylbenzyl)acetamide fragment.

  • Coupling of the fragments and final attachment of the benzoic acid moiety.

A detailed, step-by-step laboratory protocol would require access to the specific patent or supplementary information from the original publication, which is not publicly available. The following is a generalized representation.

Step 1: Preparation of the Sulfonamide Intermediate

  • Pentafluorobenzenesulfonyl chloride is reacted with 4-chlorobenzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorobenzenesulfonamide.

Step 2: Preparation of the Acetamide Intermediate

  • 3,5-di-tert-butylaniline is N-acylated using a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(3,5-di-tert-butylphenyl)acetamide.

  • The resulting acetamide is then N-alkylated with a suitable derivative of 4-(bromomethyl)benzoic acid (e.g., methyl 4-(bromomethyl)benzoate) under basic conditions to introduce the benzoic acid precursor.

Step 3: Coupling and Final Synthesis

  • The sulfonamide from Step 1 is coupled with the acetamide from Step 2. This likely involves a nucleophilic aromatic substitution reaction where the nitrogen of the acetamide displaces one of the fluorine atoms on the pentafluorophenyl ring, or a more complex coupling strategy.

  • Finally, if a protecting group was used for the carboxylic acid, it is removed under appropriate conditions (e.g., hydrolysis of a methyl ester with lithium hydroxide) to yield the final product, this compound.

Mechanism of Action

This compound functions as a direct inhibitor of STAT5 by binding to its SH2 domain.[1][2][3] This binding event physically obstructs the recruitment of STAT5 to activated upstream tyrosine kinases, thereby preventing its phosphorylation and subsequent activation. The inhibition of STAT5 activation leads to a cascade of downstream effects:

  • Disruption of Dimerization: Phosphorylation is a prerequisite for the formation of STAT5 homo- and heterodimers. By preventing phosphorylation, this compound inhibits the dimerization of STAT5.[1][3]

  • Inhibition of Nuclear Translocation: Only dimerized STAT5 can translocate to the nucleus to act as a transcription factor. This compound's disruption of dimerization effectively blocks the nuclear import of STAT5.[1][3]

  • Downregulation of STAT5-dependent Gene Transcription: By preventing nuclear translocation, this compound inhibits the transcription of STAT5 target genes that are critical for cell proliferation and survival, such as MYC, CCND2, and BCL2.

The following diagram illustrates the signaling pathway and the point of intervention by this compound.

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive 3. STAT5 Phosphorylation STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer 4. Dimerization DNA DNA STAT5_dimer->DNA 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK/STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound has been evaluated in various AML cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineGenotypeIC50 (µM)Reference
SKM-1TP53-mutated0.7[4]
MOLM-13TP53 wild-type3[4]
ML-2TP53 wild-type3[4]
MOLM-16TP53-mutant10[4]
OCI-AML3TP53 wild-type10[4]
HL-60TP53 null>10[4]

Table 2: Effect of this compound on Cell Cycle and Apoptosis

Cell LineConcentration (µM)Incubation Time (h)EffectReference
MV4-11, MOLM-132, 572Increase in G0/G1 phase, reduction in S and G2/M phases[1]
MV4-11, MOLM-130.1-10072Dose- and time-dependent increase in apoptosis[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical studies. The following are protocols for key experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Blue® reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Fluorescence Measure fluorescence (560nm ex / 590nm em) Incubate_Reagent->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using a fluorescence-based assay.

Protocol:

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium.

  • Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay reagent (Promega) to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in AML cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for STAT5 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT5.

Protocol:

  • Cell Treatment and Lysis: Treat AML cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML and potentially other cancers driven by aberrant STAT5 signaling. Its well-defined mechanism of action, potent in vitro activity, and selectivity make it a valuable tool for further investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate the therapeutic potential of STAT5 inhibition into clinical reality.

References

AC-4-130: A Technical Guide to a Potent Chemical Probe for STAT5 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor involved in cytosolic signaling that mediates the expression of a wide array of genes essential for cell proliferation, differentiation, and apoptosis.[1] The STAT5 protein family consists of two highly homologous proteins, STAT5A and STAT5B.[1] In its inactive state, STAT5 resides in the cytoplasm. Activation is typically initiated by cytokines or growth factors, which leads to phosphorylation by Janus kinases (JAKs), subsequent dimerization, and translocation to the nucleus to regulate gene expression.[2]

Persistent, aberrant activation of STAT5 is a key driver in the pathogenesis of various hematopoietic cancers, particularly Acute Myeloid Leukemia (AML), where it is often activated by constitutively active tyrosine kinases like FLT3-ITD.[3][4] This makes direct inhibition of STAT5 a compelling therapeutic strategy. AC-4-130 has emerged as a novel, potent, and specific chemical probe that directly targets the STAT5 SH2 domain, effectively blocking its pathological activity in cancer cells.[3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a salicylic acid-based small molecule designed to selectively target the Src homology 2 (SH2) domain of STAT5.[3][5] The SH2 domain is crucial for the activation cascade, as it mediates the binding of STAT5 to phosphorylated tyrosine residues on cytokine receptors and is essential for the dimerization of activated STAT5 proteins.[6]

By directly binding to the STAT5 SH2 domain, this compound effectively disrupts multiple key steps in the signaling pathway:

  • Inhibition of STAT5 Activation and Dimerization: It prevents the proper association of STAT5 with upstream kinases and, critically, blocks the formation of STAT5 dimers, a prerequisite for its function as a transcription factor.[3][7]

  • Disruption of Nuclear Translocation: By inhibiting dimerization, this compound prevents the activated STAT5 complex from moving into the nucleus.[7][8]

  • Suppression of Gene Transcription: Consequently, the probe blocks STAT5-dependent transcription of target genes that drive cell proliferation and survival.[3][8]

This multi-faceted inhibition leads to significant downstream cellular effects, including cell cycle arrest and apoptosis in cancer cells dependent on STAT5 signaling.[6][8]

AC_4_130_Mechanism_of_Action cluster_pathway STAT5 Signaling Pathway cluster_inhibition Inhibition by this compound Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT5_mono STAT5 (Monomer) JAK->STAT5_mono Phosphorylation pSTAT5_mono pY-STAT5 (Monomer) pSTAT5_dimer pY-STAT5 Dimer pSTAT5_mono->pSTAT5_dimer Dimerization (via SH2 domain) Nucleus Nucleus pSTAT5_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., BCL2, Cyclin D) Nucleus->Transcription DNA Binding AC4130 This compound AC4130->pSTAT5_dimer Blocks Dimerization (Binds to SH2 Domain)

This compound binds the STAT5 SH2 domain, blocking dimerization.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines This table displays the half-maximal inhibitory concentration (IC50) values of this compound in different Acute Myeloid Leukemia (AML) cell lines after 72 hours of treatment.

Cell LineGenotypeIC50 (µM)Reference
FLT3-ITD+
MV4-11FLT3-ITD, TP53 wt~0.17 - 5[3][9][10]
MOLM-13FLT3-ITD, TP53 wt~0.35 - 3[3][9][10][11]
FLT3 wt
SKM-1FLT3 wt, TP53 mut, TET2 mut0.7[7][11]
ML-2FLT3 wt, TP53 wt3[7][11]
OCI-AML3FLT3 wt, TP53 wt, NPM1 mut10[7][11]
MOLM-16FLT3 wt, TP53 mut10[7][11]
HL-60FLT3 wt, TP53 null>10[7][11]

Note: IC50 values can vary based on specific experimental conditions. FLT3-ITD positive cells generally show high sensitivity.

Table 2: Cellular and In Vivo Effects of this compound This table summarizes the key cellular and in vivo responses observed upon treatment with this compound.

EffectModel SystemTreatment ConditionsObserved ResultReference
Apoptosis MV4-11, MOLM-13 cells0.1-100 µM for 72hDose- and time-dependent increase in Annexin V positive cells.[6][8]
Cell Cycle Arrest MV4-11, MOLM-13 cells2-5 µM for 72hIncrease in G0/G1 cell population with a reduction in S and G2/M phases.[3][8]
Clonogenic Growth Primary human AML cellsNot specifiedDecreased number of colonies from AML patient samples.[3]
STAT5 Phosphorylation Ba/F3 FLT3-ITD+ cells0.5-2 µM for 24hReduced pY-STAT5 levels in both cytoplasm and nucleus.[8][12]
In Vivo Tumor Growth MV4-11 Xenograft (mice)25 mg/kg dailySignificant reduction in tumor growth and volume.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the core protocols used to characterize this compound.

In Vitro Assays

1. Cell Viability (MTS Assay) To determine the cytotoxic effects and IC50 values of this compound.

  • Cell Seeding: AML cells are seeded into 96-well plates at a density of 5x10³ cells per well.[13]

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a control.[8]

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.[3][13]

  • Measurement: 20 µL of MTS reagent is added to each well and incubated for 20-50 minutes. The absorbance is measured to determine cell viability.[13]

  • Analysis: IC50 values are calculated using non-linear regression analysis with software like GraphPad Prism.[9]

2. Apoptosis Assay (Annexin V Staining) To quantify the induction of apoptosis.

  • Treatment: Cells (e.g., MV4-11, MOLM-13) are treated with desired concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).[13]

  • Staining: Cells are harvested, washed, and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are identified as apoptotic.

3. Cell Cycle Analysis To assess the effect of this compound on cell cycle progression.

  • Treatment: Cells are treated with this compound (e.g., 2 or 5 µM) for 24-72 hours.[8]

  • Fixation and Staining: Cells are harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI.[7]

  • Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

4. Western Blot for STAT5 Phosphorylation To measure the direct impact on STAT5 activation.

  • Cell Lysis and Fractionation: Cells are treated with this compound. For nuclear and cytoplasmic levels, subcellular fractionation is performed. Total cell lysates can also be used.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT5 (pY-STAT5) and total STAT5. Loading controls like α-TUBULIN (cytoplasmic) and LAMIN B1 (nuclear) are used.[12]

  • Detection: The membrane is incubated with secondary antibodies and visualized using an appropriate detection system.

5. Luciferase Reporter Assay for Transcriptional Activity To confirm the inhibition of STAT5-dependent gene transcription.

  • Transfection: Cells (e.g., Ba/F3) are transfected with a luciferase reporter plasmid containing STAT5 response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.[14]

  • Treatment and Stimulation: Cells are pre-treated with this compound or DMSO for approximately 6 hours, followed by stimulation with an appropriate cytokine (e.g., IL-2) to activate the STAT5 pathway.[14]

  • Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.[14]

  • Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to determine the relative transcriptional activity.

In Vivo Xenograft Model

1. Animal Model and Cell Implantation To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., Rag2−/−γc−/−) are used to prevent rejection of human cells.[3]

  • Cell Injection: Human AML cells (e.g., 1x10⁶ MV4-11/Luc cells) are injected subcutaneously or via the tail vein into the mice.[3][13]

  • Monitoring: Tumor formation and metastasis are monitored, often using bioluminescence imaging for luciferase-expressing cells.[13]

2. Drug Administration and Efficacy Measurement

  • Treatment: Once tumors are established, mice are treated daily with this compound (e.g., 25 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[3]

  • Measurement: Tumor volume is measured regularly. Body weight is monitored to assess toxicity.[3][13]

  • Analysis: At the end of the study, tumors and organs may be harvested for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and STAT5 activity (p-STAT5).[3][13]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start AML Cell Lines (e.g., MV4-11, MOLM-13) treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability (MTS Assay) treat->viability apoptosis Apoptosis (Annexin V) treat->apoptosis cellcycle Cell Cycle (PI Staining) treat->cellcycle western Mechanism (Western Blot for pSTAT5) treat->western luciferase Transcriptional Activity (Luciferase Assay) treat->luciferase ic50 Determine IC50 viability->ic50 xenograft Establish AML Xenograft (Immunocompromised Mice) ic50->xenograft Proceed if potent treat_vivo Administer this compound (e.g., 25 mg/kg daily) xenograft->treat_vivo measure Monitor Tumor Volume & Mouse Body Weight treat_vivo->measure analysis_vivo Endpoint Analysis (IHC for pSTAT5, Ki-67) measure->analysis_vivo

Workflow for evaluating this compound from in vitro studies to in vivo validation.

Synergistic Interactions

A key aspect of modern cancer therapy is combination treatment. Studies have shown that this compound acts synergistically with other targeted agents.

  • With JAK Inhibitors: this compound enhances the cytotoxicity of the JAK1/2 inhibitor Ruxolitinib.[3] This is a logical combination, as JAKs are the primary activators of STAT5, and targeting the pathway at two distinct nodes can lead to a more profound and durable response.

  • With HAT Inhibitors: A synergistic effect was also observed with Garcinol, an inhibitor of the histone acetyltransferases (HATs) p300/pCAF.[3] This suggests that disrupting both direct STAT5 signaling and the chromatin remodeling proteins that STAT5 interacts with can be a powerful anti-leukemic strategy.

  • With MCL1 Inhibitors: In both FLT3-mutated and wild-type AML cells, this compound showed synergistic effects on cell viability when combined with the MCL1 inhibitor S63845.[7][15]

Selectivity and Limitations

This compound was identified through screening for compounds with high selectivity for STAT5 over other STAT family members, particularly STAT1 and STAT3.[3][5] Luciferase assays confirmed that this compound blocks STAT5 transcriptional activity while leaving STAT1 and STAT3 largely unaffected.[3]

However, as with any chemical probe, it is important to acknowledge its limitations. A review on the Chemical Probes Portal notes that while cellular data are convincing, more comprehensive in vitro binding data (such as Kd values from ITC) and a co-crystal structure of this compound bound to the STAT5 SH2 domain would further strengthen its characterization.[16] Additionally, detailed pharmacokinetic analyses in vivo have not been extensively published.[16]

Conclusion

This compound is a potent and selective STAT5 inhibitor that acts by directly binding to the SH2 domain, thereby disrupting the entire activation cascade from dimerization to gene transcription.[3][8] It has demonstrated significant anti-leukemic activity both in vitro across a range of AML cell lines and in vivo in xenograft models.[3] Its ability to synergize with other targeted therapies, such as JAK and MCL1 inhibitors, highlights its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development.[3][7] This guide provides the foundational technical information for researchers to effectively utilize and build upon the current understanding of this compound as a chemical probe to interrogate STAT5 signaling.

Canonical_STAT5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT5 Inactive STAT5 Monomer JAK->STAT5 3. Phosphorylation (on Tyrosine residue) pSTAT5 Active pY-STAT5 Monomer Dimer Active pY-STAT5 Dimer pSTAT5->Dimer 4. Dimerization (via SH2 Domain) DNA DNA (Response Element) Dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Target Gene Transcription DNA->Transcription 6. Regulation of Cell Proliferation & Survival

References

Preclinical Profile of AC-4-130: A STAT5 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of AC-4-130, a potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5), in the context of hematological malignancies. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental methodologies, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a salicylic acid-based compound that directly targets the Src homology 2 (SH2) domain of STAT5.[1] The SH2 domain is crucial for the activation cascade of STAT proteins. By binding to this domain, this compound effectively disrupts the dimerization, and subsequent nuclear translocation of STAT5, which in turn inhibits STAT5-dependent gene transcription.[1][2][3] This inhibition of STAT5 signaling leads to the suppression of pro-survival and proliferative pathways in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1][3] The primary focus of preclinical studies has been on Acute Myeloid Leukemia (AML), particularly subtypes driven by FLT3-ITD mutations, where STAT5 is a key downstream mediator of oncogenic signaling.[2][4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

AC_4_130_Mechanism_of_Action Mechanism of Action of this compound in FLT3-ITD+ AML cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor FLT3_ITD FLT3-ITD Receptor Growth_Factor->FLT3_ITD Activates JAK JAK FLT3_ITD->JAK Activates STAT5_inactive Inactive STAT5 (Monomer) JAK->STAT5_inactive Phosphorylates (p) pSTAT5 pSTAT5 AC_4_130 This compound STAT5_dimer STAT5 Dimer (Active) AC_4_130->STAT5_dimer Inhibits DNA DNA STAT5_dimer->DNA Translocates & Binds to DNA pSTAT5->STAT5_dimer Dimerization Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in various hematological malignancy cell lines.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineGenetic ProfileIC50 (µM)Study Reference
SKM-1TP53-mutated0.7(Seipel K, et al. 2021)
MOLM-13FLT3-ITD, TP53 wild-type3(Seipel K, et al. 2021)
ML-2TP53 wild-type3(Seipel K, et al. 2021)
OCI-AML3TP53 wild-type10(Seipel K, et al. 2021)
MOLM-16TP53-mutated10(Seipel K, et al. 2021)
Various AML cell lines-6.58–15.21(Anonymous)[3]
Table 2: In Vitro Cellular Effects of this compound
Cell Line(s)Concentration(s)DurationEffectStudy Reference
MV4-11, MOLM-130.1-100 µM72 hoursDose- and time-dependent increase in apoptosis.[3]
Not Specified2, 5 µM72 hoursInduction of cell cycle arrest in G0/G1 phase.[3]
Not Specified0.5-2 µM24 hoursReduction in pY-STAT5 levels in cytoplasm and nucleus.[3]
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
Animal ModelTreatmentOutcomeStudy Reference
Subcutaneous AML xenograft25 mg/kg dailyReduction in tumor growth.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments performed in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis
  • Cell Treatment: Treat AML cells with this compound or vehicle control for a specified time (e.g., 72 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blotting for pY-STAT5
  • Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against phosphorylated STAT5 (pY-STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4-11) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a novel anti-cancer compound and the logical relationship of synergistic drug combinations with this compound.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of an Anti-Cancer Compound Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening: Cell Viability Assays (e.g., MTS) Start->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis - Target Engagement (e.g., Western Blot) In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Studies: - Xenograft Models - Pharmacokinetics Mechanism_of_Action_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis End End: Lead Optimization or Clinical Trial Design Data_Analysis->End

Preclinical evaluation workflow.

Synergistic_Combinations Synergistic Combinations with this compound AC_4_130 This compound (STAT5 Inhibitor) Synergistic_Effect Increased Cytotoxicity in AML Cells AC_4_130->Synergistic_Effect Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->Synergistic_Effect Garcinol Garcinol (p300/pCAF Inhibitor) Garcinol->Synergistic_Effect

Synergistic drug combinations.

References

The STAT5 Inhibitor AC-4-130: A Deep Dive into its Impact on Downstream Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling node in various hematological malignancies, including Acute Myeloid Leukemia (AML). Its constitutive activation, often driven by mutations in upstream kinases such as FLT3, promotes leukemic cell proliferation and survival. AC-4-130, a potent and specific small molecule inhibitor of the STAT5 SH2 domain, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the molecular effects of this compound, with a particular focus on its impact on the downstream targets of STAT5. We will delve into the quantitative changes in gene expression, detail the experimental protocols for assessing these changes, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Role of STAT5 in AML and the Mechanism of this compound

STAT5, a member of the STAT family of transcription factors, plays a pivotal role in mediating signals from various cytokines and growth factors, which are crucial for the regulation of hematopoiesis. In the context of AML, particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, STAT5 is constitutively phosphorylated and activated, leading to the transcription of genes that drive leukemogenesis.

This compound is a novel and potent inhibitor that directly targets the SH2 domain of STAT5.[1] This binding event is crucial as the SH2 domain is responsible for the recruitment of STAT5 to activated receptor tyrosine kinases and for the subsequent dimerization of phosphorylated STAT5 monomers. By binding to the SH2 domain, this compound effectively disrupts the canonical STAT5 signaling cascade at multiple levels:

  • Inhibition of STAT5 Activation: this compound prevents the phosphorylation of STAT5 by upstream kinases.

  • Disruption of Dimerization: The inhibitor blocks the formation of STAT5 homodimers and heterodimers, which is a prerequisite for nuclear translocation.

  • Prevention of Nuclear Translocation: Consequently, this compound inhibits the accumulation of active STAT5 in the nucleus.

  • Suppression of STAT5-dependent Gene Transcription: By blocking the binding of STAT5 to the promoter regions of its target genes, this compound effectively shuts down the expression of key proteins involved in cell cycle progression and survival.

The culmination of these effects is the induction of cell cycle arrest and apoptosis in AML cells, demonstrating the therapeutic potential of targeted STAT5 inhibition.[1][2]

Quantitative Analysis of this compound's Effect on STAT5 Downstream Targets

The inhibitory action of this compound on STAT5 function leads to significant alterations in the transcriptome of AML cells. This section presents the quantitative data on the downregulation of key STAT5 target genes, compiled from RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) experiments on FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13.

Global Gene Expression Changes

RNA-seq analysis of AML cell lines treated with this compound revealed a substantial impact on the transcriptome. In a key study, treatment of MV4-11 and MOLM-13 cells with this compound resulted in the significant downregulation of 1418 genes.[3] Gene Set Enrichment Analysis (GSEA) of these downregulated genes showed a significant enrichment in the hallmark IL-2-STAT5 signaling pathway, confirming the on-target effect of the inhibitor.[3] Furthermore, gene sets associated with E2F targets, the G2M checkpoint, and MYC targets were also found to be downregulated, highlighting the profound effect of STAT5 inhibition on cell cycle control.

Downregulation of Key STAT5 Target Genes

Several well-characterized STAT5 target genes, known to be critical for leukemic cell survival and proliferation, were significantly downregulated upon this compound treatment. The following tables summarize the available quantitative data from published studies.

Table 1: Effect of this compound on the Expression of Key STAT5 Target Genes (qRT-PCR Data)

GeneCell LineThis compound ConcentrationTreatment DurationFold Change in mRNA Expression (relative to control)p-valueReference
BCL2MOLM-131 µM24 hours~0.6< 0.05[4]
CDKN1AMOLM-131 µM24 hours~1.8< 0.05[4]

Note: The fold change for CDKN1A indicates an upregulation, which can be an indirect effect of cell cycle arrest induced by STAT5 inhibition.

Table 2: Qualitative Downregulation of STAT5 Target Genes (from RNA-seq data)

GeneCell Line(s)ObservationReference
MYCMV4-11, MOLM-13Significantly downregulated[3]
CCND2MV4-11, MOLM-13Significantly downregulated[3]
BCL2MV4-11, MOLM-13Significantly downregulated[3]

Note: Specific fold changes and p-values for these genes from the primary RNA-seq data were not publicly available in the referenced publication.

Cellular Potency of this compound

The anti-proliferative effect of this compound has been quantified in various AML cell lines, with the half-maximal inhibitory concentration (IC50) serving as a measure of its potency.

Table 3: IC50 Values of this compound in AML Cell Lines

Cell LineFLT3 StatusIC50 (µM)Reference
MOLM-13ITD3.0[4]
MV4-11ITDNot Reported
SKM-1WT0.7[4]
ML-2WT3.0[4]
OCI-AML3WT10.0[4]
MOLM-16Mutant10.0[4]
HL-60Null>10.0[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and this compound Treatment
  • Cell Lines: Human AML cell lines, such as MV4-11 and MOLM-13 (FLT3-ITD positive), are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.

RNA-Sequencing (RNA-seq)
  • Cell Treatment and RNA Extraction: AML cells are seeded at a specific density and treated with this compound or vehicle control for a defined period (e.g., 24 hours). Total RNA is then extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control and then aligned to the human reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups. Gene Set Enrichment Analysis (GSEA) is then used to identify pathways that are significantly enriched in the differentially expressed genes. The data from the Wingelhofer et al. (2018) study is deposited in the Gene Expression Omnibus (GEO) under accession number GSE103510.[5]

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Total RNA is extracted as described for RNA-seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • PCR Amplification: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, gene-specific forward and reverse primers for the target genes (MYC, CCND2, BCL2, CDKN1A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the this compound-treated samples is normalized to the housekeeping gene and then compared to the vehicle-treated control.

Western Blotting for STAT5 Phosphorylation
  • Cell Lysis and Protein Quantification: Cells are treated with this compound or vehicle control. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT5 (pY694). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control protein such as β-actin or GAPDH.

Visualization of Signaling Pathways and Experimental Workflows

STAT5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT5 signaling pathway and the mechanism of inhibition by this compound.

STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT5_inactive Inactive STAT5 Monomer Receptor->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation pSTAT5 Phosphorylated STAT5 Monomer STAT5_inactive->pSTAT5 P STAT5_dimer Active STAT5 Dimer pSTAT5->STAT5_dimer 5. Dimerization DNA DNA (Promoter Region) STAT5_dimer->DNA 6. Nuclear Translocation & DNA Binding AC4130 This compound AC4130->STAT5_inactive Inhibits SH2 Domain AC4130->pSTAT5 Inhibits Dimerization Transcription Gene Transcription (MYC, CCND2, BCL2) DNA->Transcription 7. Transcriptional Activation

Caption: The STAT5 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effects

The diagram below outlines a typical experimental workflow for investigating the impact of this compound on STAT5 signaling and downstream gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis start AML Cell Culture (e.g., MV4-11, MOLM-13) treatment Treatment with this compound (and vehicle control) start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_lysis Protein Lysis treatment->protein_lysis rnaseq RNA-Sequencing rna_extraction->rnaseq qrtpcr qRT-PCR rna_extraction->qrtpcr western_blot Western Blot protein_lysis->western_blot data_analysis Data Analysis and Interpretation rnaseq->data_analysis qrtpcr->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent and specific inhibitor of STAT5, demonstrating significant anti-leukemic activity in preclinical models of AML. Its mechanism of action, centered on the disruption of the STAT5 signaling cascade, leads to profound changes in the expression of downstream target genes that are critical for cell cycle progression and survival. This technical guide has provided a detailed overview of the quantitative effects of this compound on key STAT5 targets, along with the experimental protocols required to investigate these effects further. The continued exploration of this compound and other STAT5 inhibitors holds great promise for the development of novel targeted therapies for AML and other hematological malignancies driven by aberrant STAT5 signaling.

References

Biophysical Characterization of the AC-4-130 and STAT5 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of STAT5 activity is a hallmark of various malignancies, particularly hematopoietic cancers like acute myeloid leukemia (AML).[3][4] Consequently, STAT5 has emerged as a promising therapeutic target. AC-4-130 is a novel small molecule inhibitor that directly targets the SH2 domain of STAT5, a crucial region for its activation and function.[3][5] This technical guide provides a comprehensive overview of the biophysical characterization of the interaction between this compound and STAT5, offering insights into its mechanism of action and providing detailed experimental protocols for its study. While direct biophysical binding constants for the this compound and STAT5 interaction are not extensively reported in publicly available literature, this guide summarizes the current understanding based on cellular and mechanistic studies.

Data Presentation

The inhibitory activity of this compound on STAT5 has been primarily characterized through cellular assays, which provide a measure of the compound's potency in a biological context. The half-maximal inhibitory concentration (IC50) values have been determined in various AML cell lines.

Cell LineGenotypeIC50 (µM)Reference
SKM-1TP53-mutated0.7[6]
MOLM-13TP53 wild-type, FLT3-ITD3[6]
ML-2TP53 wild-type3[6]
MOLM-16TP53-mutant10[6]
OCI-AML3TP53 wild-type10[6]
General AML CellsNot Specified6.58–15.21[4]

Mechanism of Action

This compound functions as a potent inhibitor of the STAT5 signaling pathway.[7][8] It achieves this by directly binding to the SH2 domain of STAT5.[3][5] This interaction sterically hinders the recruitment of STAT5 to activated cytokine receptors and prevents its subsequent phosphorylation by Janus kinases (JAKs). The inhibition of phosphorylation is a critical step, as it prevents the dimerization of STAT5 monomers, a prerequisite for their nuclear translocation and DNA binding.[3][9] By disrupting these key activation steps, this compound effectively blocks STAT5-dependent gene transcription, leading to the induction of cell cycle arrest and apoptosis in cancer cells driven by aberrant STAT5 signaling.[5][7]

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of this compound and the experimental approaches to characterize its interaction with STAT5, the following diagrams are provided.

STAT5_Signaling_Pathway STAT5 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT5_inactive Inactive STAT5 (monomer) JAK->STAT5_inactive Phosphorylation STAT5_p Phosphorylated STAT5 STAT5_inactive->STAT5_p STAT5_dimer STAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Binds to SH2 Domain Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: STAT5 signaling pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Characterizing this compound and STAT5 Interaction cluster_binding Binding Affinity cluster_dimerization Dimerization Inhibition cluster_translocation Nuclear Translocation Inhibition cluster_cellular Cellular Effects SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) FP Fluorescence Polarization (FP) CoIP Co-Immunoprecipitation (Co-IP) WB_dimer Western Blot (non-reducing) IF Immunofluorescence Microscopy Cell_Fractionation Cellular Fractionation & Western Blot Cell_Viability Cell Viability Assays (e.g., MTS) Apoptosis Apoptosis Assays (e.g., Annexin V) AC4130_STAT5 This compound + STAT5 Protein/Cells AC4130_STAT5->SPR AC4130_STAT5->ITC AC4130_STAT5->FP AC4130_STAT5->CoIP AC4130_STAT5->WB_dimer AC4130_STAT5->IF AC4130_STAT5->Cell_Fractionation AC4130_STAT5->Cell_Viability AC4130_STAT5->Apoptosis

Caption: Workflow for biophysical and cellular characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate biophysical characterization of the this compound and STAT5 interaction. The following are generalized protocols for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to the STAT5 SH2 domain by detecting changes in the polarization of fluorescently labeled STAT5 or a competitive ligand.

  • Materials:

    • Purified recombinant STAT5 protein (SH2 domain or full-length).

    • Fluorescently labeled peptide corresponding to a high-affinity binding partner of the STAT5 SH2 domain (e.g., a phosphotyrosine-containing peptide).

    • This compound.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Protocol:

    • Prepare a serial dilution of this compound in assay buffer.

    • In each well of the 384-well plate, add a constant concentration of the fluorescently labeled peptide and purified STAT5 protein.

    • Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the binding affinity (Ki or IC50) by fitting the data to a suitable binding model.

Co-Immunoprecipitation (Co-IP) for Dimerization Inhibition

This technique is used to assess the ability of this compound to inhibit the dimerization of STAT5 in a cellular context.

  • Materials:

    • Cell line expressing STAT5 (e.g., AML cell lines).

    • This compound.

    • Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibody specific for STAT5.

    • Protein A/G magnetic beads or agarose resin.

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

    • SDS-PAGE and Western blotting reagents.

  • Protocol:

    • Culture the cells and treat with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration.

    • Stimulate the cells with a cytokine (e.g., IL-3, GM-CSF) to induce STAT5 phosphorylation and dimerization, if necessary for the cell line.

    • Lyse the cells on ice with non-denaturing lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Incubate the clarified lysates with the anti-STAT5 antibody to form immune complexes.

    • Add Protein A/G beads to the lysates to capture the immune complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by non-reducing SDS-PAGE and Western blotting using an anti-STAT5 antibody to detect STAT5 dimers. A decrease in the dimer band in this compound-treated samples indicates inhibition of dimerization.

Nuclear Translocation Assay via Immunofluorescence

This method visualizes the subcellular localization of STAT5 and determines if this compound can block its translocation to the nucleus upon stimulation.

  • Materials:

    • Cells cultured on glass coverslips or in imaging-compatible plates.

    • This compound.

    • Cytokine for stimulation (if required).

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody against STAT5.

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Fluorescence microscope.

  • Protocol:

    • Seed cells on coverslips and allow them to adhere.

    • Treat the cells with DMSO or this compound.

    • Stimulate the cells with the appropriate cytokine to induce STAT5 nuclear translocation.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding sites.

    • Incubate with the primary anti-STAT5 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Quantify the nuclear to cytoplasmic fluorescence intensity of STAT5 to determine the extent of nuclear translocation inhibition by this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key signaling node in various cancers. The biophysical and cellular characterization of its interaction with STAT5 is fundamental to understanding its mechanism of action and for the development of more potent and selective inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the STAT5 pathway. Future studies focusing on the precise determination of binding kinetics and thermodynamics will provide a more complete picture of the this compound and STAT5 interaction.

References

Methodological & Application

Application Notes: AC-4-130 In Vitro Assay for AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), which lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. One of the key downstream effectors of FLT3-ITD is the Signal Transducer and Activator of Transcription 5 (STAT5). The FLT3-ITD/STAT5 signaling axis is a critical driver of leukemogenesis, making it a prime target for therapeutic intervention.

AC-4-130 is a potent and specific small molecule inhibitor of the STAT5 SH2 domain.[1][2] By directly binding to STAT5, this compound disrupts its activation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT5-dependent gene transcription.[1][2] This targeted inhibition has been shown to impair the proliferation and clonogenic growth of human AML cell lines, particularly those harboring the FLT3-ITD mutation, by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in AML cell lines.

Signaling Pathway of this compound in FLT3-ITD AML

In FLT3-ITD positive AML, the constitutively active FLT3 receptor phosphorylates and activates STAT5. Phosphorylated STAT5 (p-STAT5) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes that promote cell survival and proliferation, such as MYC, CCND2 (Cyclin D2), and BCL2. This compound directly interferes with this pathway by binding to the SH2 domain of STAT5, preventing its phosphorylation and subsequent downstream signaling.

AC4_130_Signaling_Pathway FLT3_ITD FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerization AC4_130 This compound AC4_130->STAT5 Inhibits Activation AC4_130->Dimer Transcription Gene Transcription (MYC, CCND2, BCL2) Dimer->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation leads to

Caption: this compound inhibits the FLT3-ITD/STAT5 signaling pathway.

Experimental Workflow for In Vitro Evaluation of this compound

A systematic workflow is essential for characterizing the in vitro effects of this compound on AML cell lines. The process begins with cell culture, followed by treatment with the compound. Subsequently, various assays are performed to assess cell viability, apoptosis, and the molecular mechanism of action.

Experimental_Workflow cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies Start Start: AML Cell Culture (e.g., MV4-11, MOLM-13) Treatment Treatment with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-STAT5, STAT5, Cleaved PARP) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for in vitro testing of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound in various AML cell lines after 20 hours of treatment.

Cell LineTP53 StatusFLT3 StatusIC50 (µM)Reference
SKM-1MutatedWild-type0.7[1]
MOLM-13Wild-typeITD3.0[1]
ML-2Wild-typeUnknown3.0[1]
OCI-AML3Wild-typeWild-type10.0[1]
MOLM-16MutatedUnknown10.0[1]
HL-60NullWild-type>10.0[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed AML cells in 6-well plates at a density of 2 x 10⁵ cells/mL. Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for STAT5 Phosphorylation

This protocol is for detecting the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in AML cells treated with this compound.

Materials:

  • AML cell lines

  • This compound

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT5 (Tyr694), rabbit anti-STAT5, and mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total STAT5 and β-actin on the same membrane, strip the membrane of the p-STAT5 antibodies using a stripping buffer. After stripping, block the membrane again and probe with the primary antibodies for total STAT5 and then β-actin, following the same procedure.

By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound in AML cell lines, contributing to the pre-clinical assessment of this promising therapeutic agent.

References

Application Note & Protocol: Assessing Cell Viability with AC-4-130 using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AC-4-130 is a novel and potent small-molecule inhibitor that targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] STAT5 is a critical transcription factor in the JAK/STAT signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival in various biological systems, particularly within hematopoietic cells.[1][3] In many cancers, such as Acute Myeloid Leukemia (AML), STAT5 is persistently activated and plays a crucial role in maintaining the malignant phenotype.[4][5]

This compound directly binds to STAT5, effectively disrupting its activation, dimerization, and subsequent translocation to the nucleus.[5] This action blocks STAT5-dependent gene transcription, leading to the downregulation of key survival genes like MYC and BCL2.[1] The inhibition of the STAT5 pathway by this compound ultimately induces cell cycle arrest, typically at the G0/G1 phase, and promotes apoptosis in cancer cells.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The quantity of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[9] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.

This compound Mechanism of Action

The diagram below illustrates the STAT5 signaling pathway and the specific point of inhibition by this compound. In normal signaling, cytokine binding activates JAK kinases, which phosphorylate STAT5. Phosphorylated STAT5 proteins then dimerize via their SH2 domains, translocate to the nucleus, and initiate the transcription of target genes responsible for cell proliferation and survival. This compound prevents this dimerization and activation cascade.[1][3]

STAT5_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3-ITD) Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT5_inactive STAT5 JAK->STAT5_inactive 3. Phosphorylation pSTAT5 pY-STAT5 STAT5_inactive->pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer 4. Dimerization (via SH2 domain) Dimer->Nucleus_port Apoptosis Cell Cycle Arrest & Apoptosis AC4130 This compound AC4130->pSTAT5 Inhibits SH2 Domain Interaction Transcription STAT5-dependent Gene Transcription Nucleus_port->Transcription 5. Nuclear Translocation Genes Cell Proliferation & Survival Genes (e.g., MYC, BCL2) Transcription->Genes

Figure 1. STAT5 signaling pathway and this compound inhibition point.
Data Presentation: Efficacy of this compound in AML Cell Lines

The following table summarizes the reported effects of this compound on various Acute Myeloid Leukemia (AML) cell lines, demonstrating its dose-dependent cytotoxic activity.

Cell LineKey MutationThis compound ConcentrationTreatment DurationObserved EffectCitation
MV4-11 FLT3-ITD0.1 - 100 µM72 hoursDose-dependent increase in apoptosis.[2][3]
MOLM-13 FLT3-ITD0.1 - 100 µM72 hoursDose-dependent increase in apoptosis.[2][3]
MV4-11 FLT3-ITD2 µM, 5 µM72 hoursInduces cell cycle arrest (increase in G0/G1 phase).[2]
MOLM-13 FLT3-ITD5 µM24 hoursSignificant downregulation of the IL-2/STAT5 signaling pathway.[1]
Primary AML Samples VariousNot specifiedNot specifiedSignificantly reduced cell viability across 14 patient samples.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents
  • This compound compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Appropriate cancer cell line (e.g., MV4-11, MOLM-13)

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader with 570 nm and 630 nm filters

  • Orbital shaker

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm filter. Store at 4°C, protected from light, for up to one month.

  • Solubilization Solution: 100% DMSO is commonly used to dissolve the formazan crystals.[10]

MTT Assay Workflow

The workflow for the MTT assay is a sequential process involving cell preparation, treatment, and colorimetric measurement.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of this compound. Include vehicle & blank controls. A->B C 3. Incubation Incubate plates for desired time (e.g., 72 hours). B->C D 4. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C until crystals form. D->E F 6. Solubilization Aspirate medium & add DMSO to dissolve crystals. E->F G 7. Absorbance Reading Read absorbance at 570 nm (Ref: 630 nm). F->G H 8. Data Analysis Calculate % viability and determine IC50 value. G->H

Figure 2. Experimental workflow for the MTT cell viability assay.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Dilute the cell suspension in a complete culture medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for suspension cells like MV4-11).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

  • To avoid the "edge effect," it is recommended to fill the perimeter wells with 100 µL of sterile PBS or medium and not use them for experimental data.[8]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in a complete culture medium from your 10 mM stock. A typical concentration range for an initial screen might be 0.01 µM to 100 µM.

  • Prepare a vehicle control using the highest concentration of DMSO that will be present in the treated wells (e.g., 0.1% DMSO in medium).

  • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control. This will result in a final volume of 100 µL per well.

  • Set up control wells:

    • Untreated Cells: Cells with medium only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

    • Medium Blank: Wells containing 100 µL of medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO₂.[10]

Day 5: MTT Addition and Absorbance Reading

  • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls, for a final MTT concentration of 0.45-0.5 mg/mL.[6][9] Mix gently by tapping the plate.

  • Return the plate to the incubator for 2-4 hours.[9] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • After incubation, remove the plate from the incubator. The method for solubilizing the crystals depends on the cell type:

    • For suspension cells: Centrifuge the plate (e.g., at 500 x g for 5 minutes), carefully aspirate ~80 µL of the supernatant without disturbing the cell pellet and formazan crystals. Add 100-150 µL of DMSO to each well.

    • For adherent cells: Carefully aspirate all of the medium and MTT solution from the wells. Add 100-150 µL of DMSO to each well.[10]

  • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan crystals are completely dissolved.[11]

  • Measure the absorbance on a microplate reader within 1 hour of adding the solubilization solution.[8] Set the test wavelength to 570 nm and a reference wavelength to 630 nm (to subtract background absorbance).

Data Analysis
  • Correct Absorbance Values: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

    • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by AC-4-130 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-4-130 is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It functions by directly binding to the SH2 domain of STAT5, which disrupts its activation, dimerization, and subsequent nuclear translocation, ultimately inhibiting STAT5-dependent gene transcription.[1][2][3] Aberrant STAT5 signaling is a key driver in various hematological malignancies, including Acute Myeloid Leukemia (AML), where it promotes cell proliferation and survival.[1][4] Inhibition of this pathway by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent.[1]

These application notes provide a detailed protocol for the analysis of apoptosis in AML cell lines, such as MOLM-13, following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway of this compound-Induced Apoptosis

This compound targets the STAT5 signaling pathway, which plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2. By inhibiting STAT5, this compound disrupts this pro-survival signaling, leading to the activation of the intrinsic apoptotic pathway.

AC4_130_Pathway This compound-Induced Apoptosis Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Apoptotic Cascade Growth_Factor_Receptor Growth Factor Receptor JAK JAK Growth_Factor_Receptor->JAK Activates STAT5_inactive STAT5 (Inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (Active Dimer) STAT5_inactive->STAT5_active Dimerization Gene_Transcription Pro-survival Gene Transcription STAT5_active->Gene_Transcription Translocates to Nucleus This compound This compound This compound->STAT5_inactive Inhibits SH2 Domain Bcl-2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl-2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Gene_Transcription->Bcl-2 Upregulates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound inhibits STAT5, leading to apoptosis.

Experimental Protocols

Materials
  • AML cell line (e.g., MOLM-13)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • 96-well cell culture plates

Cell Culture and Treatment
  • Culture MOLM-13 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 2 x 10^5 cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

Annexin V and PI Staining
  • After the incubation period, transfer the cells from each well to individual microcentrifuge tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant and wash the cells twice with 500 µL of cold PBS.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to each tube.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.

  • Acquire data for at least 10,000 events per sample.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Gate the populations corresponding to live, early apoptotic, late apoptotic, and necrotic cells.

  • Quantify the percentage of cells in each quadrant.

Data Presentation

The following tables present representative data from a dose-response and a time-course experiment analyzing apoptosis in MOLM-13 cells treated with this compound.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in MOLM-13 Cells (48h Treatment)

This compound (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)92.5 ± 2.13.5 ± 0.84.0 ± 1.2
0.185.1 ± 3.58.2 ± 1.56.7 ± 1.8
168.7 ± 4.215.6 ± 2.315.7 ± 2.9
545.3 ± 5.128.9 ± 3.725.8 ± 4.5
1022.8 ± 4.845.2 ± 5.532.0 ± 6.1
2510.1 ± 3.255.8 ± 6.334.1 ± 5.8

Table 2: Time-Course of Apoptosis Induction by this compound (5 µM) in MOLM-13 Cells

Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
093.2 ± 1.93.1 ± 0.53.7 ± 0.9
2465.4 ± 3.818.3 ± 2.516.3 ± 3.1
4845.3 ± 5.128.9 ± 3.725.8 ± 4.5
7225.9 ± 4.935.1 ± 4.239.0 ± 5.3

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing this compound-induced apoptosis.

Experimental_Workflow Flow Cytometry Analysis Workflow Cell_Culture 1. Cell Culture (MOLM-13) Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting & Washing Treatment->Harvesting Staining 4. Annexin V-FITC & PI Staining Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis Results 7. Results (Tables & Plots) Data_Analysis->Results

Caption: Workflow for apoptosis analysis with this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively analyze apoptosis induced by the STAT5 inhibitor this compound using flow cytometry. The combination of detailed methodologies, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow will aid in the successful execution and interpretation of these experiments, contributing to the evaluation of this compound as a potential therapeutic agent.

References

Application Note: Detection of pY-STAT5 Inhibition by AC-4-130 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways that regulate cell proliferation, differentiation, and survival. Constitutive activation of STAT5 is a hallmark of various hematological malignancies, including Acute Myeloid Leukemia (AML), often driven by mutations in upstream kinases like FLT3. The phosphorylated form of STAT5, pY-STAT5, dimerizes, translocates to the nucleus, and activates the transcription of target genes essential for cancer cell survival and proliferation. Consequently, inhibiting STAT5 activation is a promising therapeutic strategy for these cancers.

AC-4-130 is a potent and specific small molecule inhibitor that targets the SH2 domain of STAT5.[1][2][3] By directly binding to the SH2 domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, leading to a reduction in STAT5-dependent gene transcription.[1][2][4] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the reduction of tyrosine-phosphorylated STAT5 (pY-STAT5) in cell lines treated with this compound.

Principle

This protocol describes the immunodetection of pY-STAT5 and total STAT5 in protein lysates from cells treated with this compound. Cells are first incubated with the inhibitor. Following treatment, total protein is extracted, and the lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with specific primary antibodies against pY-STAT5 and total STAT5. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using a chemiluminescent substrate. The inclusion of a total STAT5 antibody and a housekeeping protein like GAPDH or α-Tubulin serves as a loading control to normalize the pY-STAT5 signal and ensure accurate quantification of the inhibitor's effect.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the detailed protocol section. All reagents should be of molecular biology grade.

Data Presentation

The efficacy of this compound in inhibiting STAT5 phosphorylation can be quantified by densitometric analysis of the Western blot bands. The ratio of pY-STAT5 to total STAT5 or a housekeeping protein is calculated for each treatment condition.

Table 1: Quantitative Western Blot Analysis of pY-STAT5 Levels Following this compound Treatment. This table summarizes typical antibody dilutions and expected outcomes for the experiment.

ParameterRecommendationExpected Outcome with this compound
Primary Antibody Dilutions
Anti-pY-STAT5 (Tyr694)1:1000Dose-dependent decrease in signal intensity
Anti-STAT51:1000No significant change in signal intensity
Anti-GAPDH / α-Tubulin1:5000Consistent signal across all lanes
Secondary Antibody Dilution
HRP-conjugated anti-rabbit IgG1:10000 - 1:30000N/A
This compound Concentration Range 0.5 µM - 10 µMIC50 for pY-STAT5 inhibition typically in the low µM range
Treatment Duration 6 - 24 hoursTime-dependent decrease in pY-STAT5 levels

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed hematopoietic cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10⁶ cells/mL in appropriate cell culture medium.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

II. Protein Lysate Preparation
  • Cell Harvesting: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (e.g., 1 mM Na₃VO₄).

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. For a final volume of 20 µL, mix 15 µL of lysate with 5 µL of 4x buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Perform a wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Blocking: After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-pY-STAT5 and anti-total STAT5) in 5% BSA/TBST according to the dilutions suggested in Table 1. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Reprobing (Optional): To detect total STAT5 or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed starting from the blocking step.

Visualizations

STAT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT5_inactive STAT5 JAK->STAT5_inactive 3. Phosphorylation pSTAT5 pY-STAT5 pSTAT5_dimer pY-STAT5 Dimer pSTAT5->pSTAT5_dimer 4. Dimerization pSTAT5_dimer_nuc pY-STAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_nuc 5. Nuclear Translocation AC4130 This compound AC4130->pSTAT5 Inhibits Dimerization (Binds SH2 Domain) DNA DNA pSTAT5_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation

Caption: STAT5 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture + this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-pY-STAT5) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: Experimental workflow for pY-STAT5 Western blot analysis.

References

Application Note: Profiling Transcriptional Changes Induced by AC-4-130 using RNA-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction AC-4-130 is a potent and specific small molecule inhibitor that targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] The STAT5 signaling pathway is a critical mediator of cellular processes such as proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers, particularly hematopoietic malignancies like Acute Myeloid Leukemia (AML).[1] this compound functions by directly binding to STAT5, which disrupts its activation, dimerization, and subsequent nuclear translocation, thereby inhibiting STAT5-dependent gene transcription.[2][3][4] RNA-Sequencing (RNA-seq) is a powerful technology that enables a comprehensive, unbiased view of the transcriptome, making it an ideal tool to elucidate the global gene expression changes induced by this compound.[5][6] This analysis can confirm on-target effects, uncover novel mechanisms of action, and identify potential biomarkers for drug efficacy.

Mechanism of Action: The STAT5 Signaling Pathway The JAK/STAT pathway is a primary mode of signal transduction for a wide array of cytokines and growth factors. Upon ligand binding to a receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT5 is then recruited, phosphorylated, and forms dimers which translocate to the nucleus to act as transcription factors. This compound specifically inhibits the SH2 domain of STAT5, which is crucial for the dimerization and activation process.[1][7] By preventing this, this compound effectively shuts down the downstream transcriptional output of this pathway.

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT5_inactive STAT5 (Inactive) JAK->STAT5_inactive 3. Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active 4. Dimerization DNA DNA STAT5_active->DNA 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_active Inhibition Transcription Target Gene Transcription DNA->Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: Mechanism of this compound in the STAT5 signaling pathway.

Application This protocol details the use of RNA-seq to analyze global gene expression changes in FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) treated with this compound. The resulting data can be used to:

  • Validate the downregulation of known STAT5 target genes.

  • Identify novel genes and pathways affected by STAT5 inhibition.

  • Generate hypotheses about off-target effects or broader mechanisms of drug action.

  • Discover potential biomarkers of response or resistance to this compound.

Experimental Protocol: RNA-Seq Analysis of this compound Treated Cells

This protocol provides a comprehensive workflow for investigating the transcriptomic effects of this compound.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. Treatment (this compound vs. DMSO Control) A->B C 3. RNA Extraction & QC (RIN > 8) B->C D 4. Library Preparation (e.g., Poly-A Selection) C->D E 5. Sequencing (e.g., Illumina NovaSeq) D->E F 6. Raw Read QC (FastQC) E->F FASTQ Files G 7. Read Alignment (STAR aligner to hg38) F->G H 8. Gene Quantification (HTSeq-count) G->H I 9. Differential Expression (DESeq2) H->I J 10. Pathway Analysis (GSEA) I->J

Figure 2: End-to-end workflow for RNA-seq analysis.
Part 1: Cell Culture and Treatment

  • Cell Line Maintenance : Culture human FLT3-ITD+ AML cell lines, such as MV4-11 or MOLM-13, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding : Seed cells at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate for 24 hours.

  • Treatment : Treat cells with this compound at a final concentration of 5 µM.[4] For the control group, treat cells with an equivalent volume of DMSO. Ensure each condition has at least three biological replicates.

  • Incubation : Incubate the cells for 24 hours.[4]

  • Harvesting : Harvest cells by centrifugation, wash with cold PBS, and immediately proceed to RNA extraction or store cell pellets at -80°C.

Part 2: RNA Extraction and Quality Control
  • RNA Extraction : Extract total RNA from cell pellets using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.

  • Quality Control (QC) : Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1.

  • Integrity Check : Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples that have an RNA Integrity Number (RIN) of 8 or higher to ensure high-quality data.

Part 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation : Prepare sequencing libraries from 1 µg of total RNA per sample using a kit with poly(A) selection to enrich for mRNA (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Library QC : Validate the quality and size distribution of the final libraries using an automated electrophoresis system and quantify them using qPCR.

  • Sequencing : Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

Part 4: Bioinformatic Data Analysis
  • Raw Read Quality Control : Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).[8]

  • Read Alignment : Align the quality-filtered reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.[9]

  • Gene Expression Quantification : Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[10]

  • Differential Gene Expression (DGE) Analysis : Import the count matrix into R and use a package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound and DMSO-treated groups.[10] A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a |log₂(Fold Change)| > 1.

  • Functional and Pathway Analysis : Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis (e.g., GO, KEGG) on the list of differentially expressed genes to identify enriched biological pathways.[3][11]

Expected Results and Data Presentation

Treatment of AML cells with this compound is expected to cause significant changes in the transcriptome. A prior study found 1,418 genes were downregulated and 752 were upregulated in both MV4-11 and MOLM-13 cell lines.[3] The results of the differential expression analysis should be summarized in a table.

Table 1: Representative Differentially Expressed Genes upon this compound Treatment

Gene Symbol log₂(Fold Change) p-value Adjusted p-value (FDR) Putative Function
Downregulated Genes
BCL2 -2.58 1.2e-50 3.5e-46 Anti-apoptotic protein[7]
CCND2 -1.95 4.5e-32 8.1e-28 Cell cycle G1/S transition
MYC -2.10 7.8e-45 1.1e-40 Transcription factor, proliferation
PIM1 -3.20 2.2e-60 9.8e-56 Serine/threonine kinase, survival
Upregulated Genes
CDKN1A (p21) 3.15 9.3e-25 1.4e-21 Cell cycle arrest[7]
GADD45A 2.80 6.1e-20 7.5e-17 DNA damage response
BAX 1.85 1.5e-15 1.2e-12 Pro-apoptotic protein
FOS 2.50 3.3e-18 3.1e-15 Transcription factor, stress response

Note: The data in this table is illustrative and based on the known functions of STAT5 targets. Actual results may vary.

Data Interpretation The downregulation of known STAT5 targets such as BCL2, MYC, and CCND2 would confirm the on-target activity of this compound. Concurrently, the upregulation of genes involved in cell cycle arrest (CDKN1A) and apoptosis (BAX) is consistent with the observed phenotype of reduced proliferation and increased cell death in this compound treated cells.[2][3] GSEA should confirm a significant negative enrichment in gene sets related to IL-2/STAT5 signaling, MYC targets, and E2F targets, further validating the mechanism of action.[3]

References

Troubleshooting & Optimization

optimizing AC-4-130 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AC-4-130, a potent STAT5 SH2 domain inhibitor, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor that specifically targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] Its mechanism involves directly binding to STAT5, which disrupts its activation, prevents dimerization and subsequent nuclear translocation, and ultimately blocks STAT5-dependent gene transcription.[1][3][4][5] This inhibition of the STAT5 signaling pathway can lead to cell cycle arrest and apoptosis, particularly in cancer cells where this pathway is pathologically activated, such as in Acute Myeloid Leukemia (AML).[1][2][4]

Q2: What is the recommended solvent and how should I prepare and store stock solutions? A2: For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[4] It is crucial to use a concentration of DMSO that is non-toxic to your specific cell line, generally kept below 0.1% in the final culture medium. For stock solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, prepare small aliquots of the stock solution.

Q3: What is a good starting concentration range for my experiments? A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published data, a broad concentration range of 0.1 µM to 100 µM has been used.[1][2] For initial screening in sensitive AML cell lines like MV4-11 or MOLM-13, a starting range of 0.5 µM to 10 µM is often effective.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific experimental model.

Q4: What is the typical duration for cell treatment with this compound? A4: Treatment duration typically ranges from 24 to 72 hours.[1][4] Shorter incubation times (e.g., 24 hours) may be sufficient to observe effects on protein phosphorylation, such as reduced pY-STAT5 levels.[1] Longer durations (e.g., 72 hours) are often necessary to observe downstream effects like apoptosis and inhibition of cell proliferation.[1][2][4] Time-course experiments are advisable to identify the optimal endpoint for your desired readout.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various AML cell lines as reported in the literature.

Cell LineAssay TypeConcentration Range (µM)Treatment DurationObserved Effect
MV4-11 (FLT3-ITD+)Apoptosis Assay0.1 - 100 µM72 hoursDose-dependent increase in apoptosis.[1][2]
MOLM-13 (FLT3-ITD+)Apoptosis Assay0.1 - 100 µM72 hoursDose-dependent increase in apoptosis.[1][2]
MV4-11, MOLM-13Cell Cycle Analysis2 µM, 5 µM72 hoursG0/G1 cell cycle arrest.[1]
Ba/F3 FLT3-ITD+Western Blot0.5 - 2 µM24 hoursReduced pY-STAT5 levels in cytoplasm and nucleus.[1]
SKM-1 (TP53-mutated)Cytotoxicity AssayIC50: ~0.7 µMNot SpecifiedHigh susceptibility.[6]
MOLM-13 (TP53-wt)Cytotoxicity AssayIC50: ~3.0 µMNot SpecifiedIntermediate susceptibility.[6]
OCI-AML3 (TP53-wt)Cytotoxicity AssayIC50: ~10.0 µMNot SpecifiedReduced susceptibility.[6]
Primary Human AML CellsViability AssayNot SpecifiedNot SpecifiedSignificantly reduced viability.[4]
Healthy CD34+ CellsClonogenic GrowthNot SpecifiedNot SpecifiedLargely unaffected; less sensitive than AML cells.[4]

Visualizations

Signaling Pathway and Mechanism of Action

AC4130_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., FLT3-ITD) JAK JAK Kinase Receptor->JAK Activation STAT5_mono STAT5 (Monomer) JAK->STAT5_mono Phosphorylation STAT5_p pY-STAT5 (Phosphorylated) STAT5_mono->STAT5_p STAT5_dimer pY-STAT5 Dimer STAT5_p->STAT5_dimer Dimerization STAT5_nuc pY-STAT5 Dimer STAT5_dimer->STAT5_nuc Nuclear Translocation AC4130 This compound AC4130->STAT5_dimer Inhibits DNA DNA STAT5_nuc->DNA Gene_exp Target Gene Transcription DNA->Gene_exp

Caption: Mechanism of this compound inhibiting the JAK/STAT5 signaling pathway.

Experimental Workflow

AC4130_Workflow cluster_assays Perform Assays start Start prep Prepare this compound Stock Solution (in DMSO) start->prep seed Seed Cells in Culture Plates prep->seed treat Treat Cells with this compound (and DMSO Vehicle Control) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (e.g., Annexin V) incubate->viability western Western Blot (e.g., p-STAT5) incubate->western analysis Data Acquisition & Analysis viability->analysis western->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies using this compound.

Troubleshooting Guide

Problem: I don't observe a significant effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration or Duration.

    • Solution: Your cell line may be less sensitive. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) and extend the treatment duration (e.g., test at 48h and 72h) to see if a significant effect emerges.[1][2]

  • Possible Cause 2: Compound Instability or Precipitation.

    • Solution: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] When diluting into your culture medium, vortex thoroughly and inspect for any visible precipitate. If solubility is an issue, consider preparing fresh dilutions for each experiment.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The STAT5 pathway may not be a critical driver of proliferation or survival in your chosen cell line.[2][4] Confirm that STAT5 is activated (phosphorylated) in your untreated cells via Western blot. If pY-STAT5 levels are low or absent, this compound is unlikely to have a strong effect. Consider using a positive control cell line known to be sensitive, such as MV4-11.[4]

  • Possible Cause 4: Experimental Artifacts.

    • Solution: High cell density can sometimes mask the effects of a cytotoxic agent. Ensure you are seeding cells at an optimal density that allows for logarithmic growth throughout the treatment period.

AC4130_Troubleshoot q1 Start: No significant effect observed a1 Action: Perform dose-response (0.1-50 µM) and time-course (24, 48, 72h) experiments. q1->a1 q2 Effect Observed? a1->q2 a2 Action: Check stock solution. Prepare fresh aliquots. Ensure no precipitation in media. q2->a2 No res1 Result: Problem solved. Optimize C and T for future experiments. q2->res1 Yes q3 Effect Observed? a2->q3 a3 Action: Via Western Blot, confirm STAT5 is phosphorylated (active) in your untreated cell line. q3->a3 No res3 Result: Issue was likely compound degradation or solubility. q3->res3 Yes q4 Is STAT5 Active? a3->q4 q4->q1 Yes, still no effect. (Re-evaluate experiment) res2 Result: Cell line is likely not dependent on STAT5 signaling. Consider alternative models. q4->res2 No

Caption: Troubleshooting flowchart for experiments where this compound shows no effect.

Problem: I am seeing high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate to prevent cells from settling.

  • Possible Cause 2: Pipetting Inaccuracy.

    • Solution: Use calibrated pipettes and ensure consistent technique when adding the compound to your wells. For multi-well plates, consider creating a master mix of the final drug concentration in the medium to add to all replicate wells, rather than adding small volumes of stock to individual wells.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

Problem: My vehicle control (DMSO) is showing significant cytotoxicity.

  • Possible Cause: High DMSO Concentration.

    • Solution: Most cell lines are sensitive to DMSO at concentrations above 0.5%. The final concentration of DMSO in your culture medium should ideally be ≤0.1%. Calculate the dilution factor carefully. If high concentrations of this compound require a higher DMSO percentage, ensure you run a corresponding vehicle control with the exact same DMSO concentration to accurately assess its specific toxicity.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V Staining

This protocol is for detecting apoptosis induced by this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding: Seed cells (e.g., MV4-11) in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Harvesting: Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation (Staining): Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).

Protocol 2: Western Blot for pY-STAT5 Inhibition

This protocol details the detection of changes in STAT5 phosphorylation at Tyrosine 694 (pY694) following this compound treatment.

  • Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 0, 0.5, 1, 2, 5 µM) for a shorter duration, such as 24 hours.[1]

  • Cell Lysis: Harvest cells and wash with cold 1X PBS. Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the ratio of p-STAT5 to total STAT5.

References

troubleshooting inconsistent AC-4-130 IC50 values in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AC-4-130, a potent STAT5 SH2 domain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing their experiments involving this compound, with a particular focus on addressing inconsistencies in IC50 value determination in cell lines.

Troubleshooting Guide: Inconsistent this compound IC50 Values

This guide provides a question-and-answer format to directly address common issues that may lead to variability in this compound IC50 values.

Question 1: My IC50 values for this compound are inconsistent between experiments. What are the most likely causes?

Inconsistent IC50 values for this compound can arise from several experimental variables. The most common factors include:

  • Cell-Based Factors:

    • Cell Line Authenticity and Integrity: Ensure cell lines are obtained from a reputable source and regularly authenticated. Mycoplasma contamination can significantly alter cellular responses to drugs.

    • Cell Passage Number: Continuous passaging can lead to phenotypic and genotypic drift in cell lines, affecting their sensitivity to inhibitors.[1] It is recommended to use cells within a consistent and low passage number range for all experiments.

    • Cell Seeding Density: The density at which cells are seeded can significantly impact their proliferation rate and drug sensitivity.[2][3][4] Higher densities can lead to increased resistance.

  • Assay-Specific Factors:

    • Choice of Viability Assay: Different assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.

    • Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, and handling techniques can introduce significant error.

    • Compound Handling: Improper storage and handling of this compound can affect its stability and potency.

  • Culture Condition Factors:

    • Serum Concentration: Components in fetal bovine serum (FBS) can interact with compounds and affect cell growth and drug sensitivity.

    • Presence of Stromal Cells: Co-culturing with bone marrow stromal cells can alter the sensitivity of AML cells to this compound.[4][5]

Question 2: How does cell seeding density specifically affect this compound IC50 values?

Cell seeding density is a critical parameter. Higher cell densities can lead to:

  • Increased Cell-Cell Contact: This can activate pro-survival signaling pathways, making cells more resistant to apoptosis induced by this compound.

  • Nutrient and Growth Factor Depletion: At high densities, essential nutrients and growth factors in the media are consumed more rapidly, which can affect cell proliferation and drug response.

  • Altered Microenvironment: Dense cultures can create a microenvironment with lower pH and oxygen levels, potentially influencing drug efficacy.

It is crucial to optimize and maintain a consistent seeding density for each cell line to ensure reproducible IC50 values.

Question 3: Can the passage number of my cell line really make a difference in this compound sensitivity?

Yes, absolutely. As cell lines are cultured for extended periods, they can undergo significant changes:

  • Genetic Drift: Accumulation of mutations can alter the expression or function of proteins in the STAT5 signaling pathway or other pathways that influence drug sensitivity.

  • Phenotypic Changes: Alterations in morphology, growth rate, and protein expression are common in high-passage cells and can directly impact their response to this compound.

  • Selection Pressure: Continuous culture can select for subpopulations of cells with different growth characteristics and drug sensitivities.[1]

To mitigate this, it is best practice to use a fresh vial of low-passage cells from a frozen stock for a limited number of passages.

Question 4: I'm using an MTT assay and getting variable results. What could be wrong?

The MTT assay, while common, has several potential pitfalls that can lead to inconsistent results:

  • Interference from the Compound: Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results. It is important to include a "compound only" control (without cells) to check for this.

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure thorough mixing and sufficient incubation time with the solubilization buffer.

  • Cell Number Linearity: The MTT signal is only linear within a certain range of cell numbers. It is important to determine this linear range for your specific cell line.

  • Metabolic Activity vs. Cell Number: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily a direct measure of cell number. Some treatments can affect metabolic activity without immediately causing cell death.

Question 5: What about CellTiter-Glo? Are there specific troubleshooting tips for this assay?

The CellTiter-Glo assay measures ATP levels as an indicator of cell viability. While generally robust, sources of variability can include:

  • Incomplete Cell Lysis: Ensure thorough mixing after adding the reagent to lyse all cells and release ATP.

  • Temperature and Incubation Time: Allow the plate to equilibrate to room temperature before adding the reagent and adhere to the recommended incubation time for the luminescent signal to stabilize.[6][2][7]

  • ATP Contamination: Be cautious of ATP contamination from external sources (e.g., bacteria, fingerprints).

  • Plate Type: Use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and specific small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).[8][9][10] It directly binds to the SH2 domain of STAT5, a critical step for its activation.[4][8] This binding disrupts the dimerization and nuclear translocation of STAT5, thereby inhibiting the transcription of its target genes which are involved in cell proliferation, survival, and differentiation.[8][9][10] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on STAT5 signaling, such as many acute myeloid leukemia (AML) cell lines.[8][9][10]

What is the recommended storage and handling for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing for experiments, allow the vial to equilibrate to room temperature before opening to prevent condensation.

In which cell lines is this compound expected to be most active?

This compound is particularly effective in cell lines with constitutive activation of the STAT5 pathway.[8][11] This is common in acute myeloid leukemia (AML), especially in cell lines harboring the FLT3-ITD mutation, which leads to constant STAT5 signaling.[12][8]

How does the presence of bone marrow stroma affect this compound activity?

Co-culturing AML cells with bone marrow stromal cells can alter their susceptibility to this compound. In some cases, the stroma can provide survival signals that reduce the efficacy of the inhibitor. For example, in MOLM-13 and ML-2 cell lines, the IC50 of this compound was observed to increase in the presence of HS-5 stroma cells.[4] Conversely, in SKM-1 cells, the presence of stroma enhanced their sensitivity to this compound.[4] This highlights the importance of considering the tumor microenvironment in drug sensitivity studies.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various AML Cell Lines

Cell LineGenetic BackgroundIC50 (µM) - No StromaIC50 (µM) - With HS-5 StromaReference
SKM-1TP53-mutated, TET2-mutated0.70.5[4]
MOLM-13TP53 wild-type, FLT3-ITD34.4[4]
ML-2TP53 wild-type310[4]
OCI-AML3TP53 wild-type10Not Reported[4]
MOLM-16TP53-mutant10Not Reported[4]
HL-60TP53 nullVery Low SusceptibilityNot Reported[4]

Experimental Protocols

Protocol 1: General IC50 Determination using MTT Assay for Suspension Cells
  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue).

    • Resuspend cells in fresh culture medium to the optimized seeding density (e.g., 1 x 10^5 cells/mL).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with media only for blank controls.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium with the same concentration of DMSO as the highest drug concentration.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting or using a plate shaker for 10 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: General IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][2][7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7][14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound IC50 Values cat1 Cell-Based Factors start->cat1 cat2 Assay-Specific Factors start->cat2 cat3 Culture Condition Factors start->cat3 sub1_1 Check Cell Line Authenticity & Mycoplasma cat1->sub1_1 sub2_1 Validate Viability Assay (e.g., control compound) cat2->sub2_1 sub3_1 Standardize Serum Lot and Concentration cat3->sub3_1 sub1_2 Standardize Passage Number (use low passage) sub1_1->sub1_2 sub1_3 Optimize & Standardize Seeding Density sub1_2->sub1_3 solution Consistent & Reproducible IC50 Values sub1_3->solution sub2_2 Ensure Consistent Assay Protocol Execution sub2_1->sub2_2 sub2_3 Verify Compound Handling & Storage sub2_2->sub2_3 sub2_3->solution sub3_2 Consider Impact of Co-culture with Stroma sub3_1->sub3_2 sub3_2->solution

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

STAT5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK JAK Kinase FLT3->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation AC4_130 This compound AC4_130->STAT5_inactive Binds to SH2 domain & Prevents Activation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binds to promoter FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) FLT3_ITD->FLT3 Activates

Caption: this compound inhibits the STAT5 signaling pathway in AML.

IC50_Experimental_Workflow start Start step1 Cell Culture (Logarithmic Growth) start->step1 step2 Cell Seeding (Optimized Density) step1->step2 step3 Compound Treatment (Serial Dilution of this compound) step2->step3 step4 Incubation (e.g., 72 hours) step3->step4 step5 Viability Assay (MTT or CellTiter-Glo) step4->step5 step6 Data Acquisition (Absorbance/Luminescence) step5->step6 step7 Data Analysis (IC50 Calculation) step6->step7 end End step7->end

Caption: General experimental workflow for IC50 determination of this compound.

References

Technical Support Center: AC-4-130 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-4-130, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in organic solvents like DMSO.[1] Publicly available data on its solubility in various aqueous buffers is limited. The information from suppliers is summarized in the table below. Researchers will likely need to empirically determine the solubility in their specific aqueous buffer system.

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While it's important to keep the DMSO concentration low to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a surfactant: A non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Prepare the working solution immediately before use: this compound may be less stable and prone to precipitation in aqueous solutions over time.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Directly dissolving this compound in an aqueous buffer is generally not recommended due to its hydrophobic nature. The advised method is to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute this stock into the aqueous buffer.

Q4: What is the recommended storage condition for this compound solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Quantitative Solubility Data

SolventConcentrationObservationSource
DMSO≥ 2.5 mg/mL (3.33 mM)Clear solutionMedChemExpress[2]
DMSOSoluble-MedKoo Biosciences[1]

Note: The solubility in aqueous buffers is not well-documented and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 751.20 g/mol . For 1 mL of a 10 mM stock solution, you will need 7.512 mg.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Determine the final concentration of this compound required for your experiment.

  • Perform a serial dilution of the DMSO stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This will result in a final DMSO concentration of 0.1%.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_test Aqueous Solubility Test cluster_outcome Outcome prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilute Stock into Aqueous Buffer prep_stock->serial_dilute observe Visually Observe for Precipitation serial_dilute->observe incubate Incubate at Desired Temperature observe->incubate final_observe Final Observation & Concentration Determination incubate->final_observe soluble Soluble final_observe->soluble Clear Solution insoluble Insoluble/Precipitation final_observe->insoluble Precipitation Observed

Caption: Experimental workflow for determining this compound solubility in a new aqueous buffer.

stat5_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Cytokine Binding stat5_mono STAT5 (monomer) jak->stat5_mono Phosphorylation stat5_p p-STAT5 stat5_mono->stat5_p stat5_dimer p-STAT5 Dimer stat5_p->stat5_dimer Dimerization stat5_dimer_nuc p-STAT5 Dimer stat5_dimer->stat5_dimer_nuc Nuclear Translocation dna DNA stat5_dimer_nuc->dna Binds to DNA gene_transcription Gene Transcription dna->gene_transcription ac4_130 This compound ac4_130->stat5_dimer Inhibits Dimerization

References

potential off-target effects of AC-4-130 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT5 inhibitor, AC-4-130. The information is based on publicly available preclinical research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] It functions by directly binding to the SH2 domain of STAT5.[3] This interaction disrupts the normal activation cascade of STAT5, including its phosphorylation, dimerization, and subsequent translocation into the nucleus, ultimately inhibiting STAT5-dependent gene transcription.[1][2][3]

Q2: What are the known cellular effects of this compound in cancer cells?

In cancer cells, particularly in acute myeloid leukemia (AML) cell lines with FLT3-ITD mutations, this compound has been shown to:

  • Induce cell cycle arrest, primarily at the G0/G1 phase.[1]

  • Promote apoptosis (programmed cell death).[1][3]

  • Inhibit cell proliferation and clonogenic growth.[2]

Q3: Is there any information on the selectivity profile of this compound?

This compound has been reported to be selective for STAT5 over other STAT family members, namely STAT1 and STAT3. However, comprehensive screening data across a broad panel of kinases or other protein families (e.g., a kinome scan) is not publicly available. Therefore, a complete profile of its potential off-target interactions is not currently established.

Q4: Has the in vivo safety of this compound been evaluated?

Preliminary in vivo studies in mice have provided some initial safety data. In one study, daily intraperitoneal administration of this compound at a dose of 25 mg/kg for 21 days did not result in significant loss of body weight or noticeable defects in hematopoiesis.[4] It is important to note that this is limited preclinical data, and comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound.

Q5: Are there any known synergistic interactions with other drugs?

Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For instance, its cytotoxic effects in AML cells were enhanced when used in combination with the JAK1/2 inhibitor Ruxolitinib and the p300/pCAF inhibitor Garcinol.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lower than expected efficacy in cancer cell lines. Cell line may not be dependent on STAT5 signaling.Verify the activation status of STAT5 (e.g., by checking phosphorylation levels of STAT5) in your cell line of interest. Cell lines without constitutively active STAT5 signaling may be less sensitive to this compound.
Suboptimal drug concentration or treatment duration.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Published effective concentrations range from 0.1 to 100 µM with treatment durations of up to 72 hours.[1][3]
Observed cytotoxicity in control (non-cancerous) cells. Off-target effects.While healthy CD34+ cells have shown less sensitivity, some level of toxicity in non-cancerous cells could be due to off-target effects.[1][3] It is recommended to perform a dose-response analysis to identify a therapeutic window. Consider using lower concentrations or shorter exposure times.
Non-specific cellular stress.Ensure proper experimental controls, including vehicle-only treated cells, to distinguish drug-specific effects from non-specific stress responses.
Variability in experimental results. Inconsistent drug preparation or storage.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture, to ensure consistent potency.
Cell culture conditions.Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these factors can influence cellular responses to inhibitors.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineKey Mutation(s)IC50 (µM) after 72hReference
MV4-11FLT3-ITDNot explicitly stated, but significant apoptosis observed at 5 µM[4]
MOLM-13FLT3-ITDNot explicitly stated, but significant apoptosis observed at 5 µM[4]

Experimental Protocols

Protocol 1: Assessment of STAT5 Phosphorylation by Western Blot

  • Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

As comprehensive off-target data for this compound is not publicly available, researchers can employ the following general workflow to investigate potential off-target effects of any small molecule inhibitor.

Off_Target_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_validation In Vivo Validation Broad_Kinase_Panel Broad Kinase Panel Screen (e.g., KinomeScan) Proteomics Global Proteomics/Phosphoproteomics (e.g., Mass Spectrometry) Broad_Kinase_Panel->Proteomics Correlate with cellular signaling changes Off_Target_Binding_Assay Off-Target Binding Assays (e.g., against GPCRs, ion channels) Off_Target_Binding_Assay->Proteomics Phenotypic_Screening Phenotypic Screening (e.g., high-content imaging) Phenotypic_Screening->Proteomics Identify pathways underlying phenotype Target_Validation Validation of Hits (e.g., siRNA/CRISPR, cellular thermal shift assay) Proteomics->Target_Validation Confirm off-target engagement and effect Animal_Toxicity Animal Toxicity Studies Target_Validation->Animal_Toxicity Assess in vivo relevance and safety AC4130 This compound AC4130->Broad_Kinase_Panel Identify unintended kinase interactions AC4130->Off_Target_Binding_Assay Identify non-kinase off-targets AC4130->Phenotypic_Screening Observe unexpected cellular phenotypes

Caption: General workflow for identifying and validating potential off-target effects of a small molecule inhibitor.

Signaling Pathway Diagrams

STAT5_Inhibition_by_AC4130 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylation pSTAT5_mono p-STAT5 (monomer) STAT5_inactive->pSTAT5_mono pSTAT5_dimer p-STAT5 (dimer) pSTAT5_mono->pSTAT5_dimer Dimerization pSTAT5_dimer_nuc p-STAT5 (dimer) pSTAT5_dimer->pSTAT5_dimer_nuc Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Binds to SH2 domain DNA DNA pSTAT5_dimer_nuc->DNA Binding Gene_Transcription Target Gene Transcription (e.g., cell survival, proliferation) DNA->Gene_Transcription

Caption: Mechanism of STAT5 inhibition by this compound.

References

Technical Support Center: Overcoming AC-4-130 Resistance in Ba/F3 STAT5B N642H+ Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the STAT5 inhibitor AC-4-130 in Ba/F3 cells expressing the constitutively active STAT5B N642H mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit STAT5?

This compound is a potent small-molecule inhibitor that targets the Src homology 2 (SH2) domain of STAT5.[1][2] Under normal conditions, the SH2 domain is crucial for the activation, dimerization, and subsequent nuclear translocation of STAT5 to regulate gene transcription. This compound competitively binds to the SH2 domain, disrupting these processes and thereby inhibiting STAT5 signaling.[1][2]

Q2: We are observing a lack of efficacy of this compound in our Ba/F3 STAT5B N642H+ cells. Is this expected?

Yes, this is an expected outcome. The STAT5B N642H mutation is a gain-of-function mutation located within the SH2 domain.[3] Structural changes induced by this mutation sterically hinder the binding of this compound to the SH2 domain, rendering the inhibitor ineffective against this specific mutant.[4]

Q3: What are the known downstream signaling effects of the STAT5B N642H mutation?

The STAT5B N642H mutation leads to the constitutive activation of STAT5 signaling, even in the absence of upstream cytokine stimulation. This results in the upregulation of various downstream target genes known to be involved in cell proliferation and survival, such as BCL2, PIM1, and SOCS2.[5] The sustained activation of these pathways contributes to the oncogenic phenotype and drug resistance observed in cells harboring this mutation.

Q4: Are there alternative inhibitors that may be effective against STAT5B N642H+ cells?

Yes, preclinical studies have shown that Ba/F3 cells expressing the STAT5B N642H mutation exhibit sensitivity to inhibitors of Janus kinases (JAKs) and Aurora kinases.[3][6] This suggests that while STAT5B itself is resistant to direct inhibition by this compound, targeting upstream activators (JAKs) or critical downstream effectors may be a viable alternative strategy.

Troubleshooting Guide

Problem 1: No decrease in cell viability of Ba/F3 STAT5B N642H+ cells upon this compound treatment.
Possible Cause Recommended Action
Inherent Resistance Mechanism The STAT5B N642H mutation sterically hinders this compound binding to the SH2 domain.[4]
Solution: Confirm the presence of the N642H mutation via sequencing. Consider testing alternative inhibitors such as JAK inhibitors (e.g., Ruxolitinib) or Aurora kinase inhibitors.
Incorrect Drug Concentration The concentration of this compound may be insufficient.
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 to 100 µM) to confirm the lack of efficacy.
Cell Culture Issues Suboptimal cell health or high passage number may affect experimental outcomes.
Solution: Ensure cells are healthy and within a low passage number. Culture parental Ba/F3 cells (if available) as a positive control for this compound sensitivity.
Experimental Error Inaccurate cell seeding density or reagent preparation.
Solution: Verify cell counting and seeding procedures. Prepare fresh dilutions of this compound for each experiment.
Problem 2: No change in phospho-STAT5 (p-STAT5) levels after this compound treatment in Western Blot.
Possible Cause Recommended Action
Constitutive Activation by N642H The N642H mutation leads to constitutive STAT5 phosphorylation, independent of upstream signals that this compound would indirectly affect.
Solution: This is an expected result due to the resistance mechanism. Use a positive control of sensitive cells (e.g., parental Ba/F3 stimulated with IL-3) to confirm the inhibitory activity of your this compound stock.
Antibody Issues The primary or secondary antibody may not be optimal for detecting p-STAT5.
Solution: Validate your p-STAT5 antibody using a known positive control (e.g., IL-3 stimulated parental Ba/F3 cells). Ensure appropriate antibody dilutions and incubation times.
Sample Preparation Degradation of phosphorylated proteins due to phosphatase activity.
Solution: Ensure that lysis buffers contain fresh phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.
Problem 3: No increase in apoptosis in Ba/F3 STAT5B N642H+ cells treated with this compound.
Possible Cause Recommended Action
Drug Ineffectiveness As this compound does not effectively inhibit STAT5B N642H, downstream pro-survival signals remain active.
Solution: This is consistent with the known resistance mechanism. Test alternative inhibitors that target pathways on which these cells are dependent.
Assay Sensitivity The apoptosis assay may not be sensitive enough to detect subtle changes.
Solution: Use a well-established apoptosis assay such as Annexin V/PI staining followed by flow cytometry. Include positive and negative controls for apoptosis induction.
Incubation Time The incubation time with this compound may be too short to induce apoptosis.
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to assess the effect of this compound on apoptosis.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Plating: Seed Ba/F3 STAT5B N642H+ cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

Western Blot for Phospho-STAT5 (p-STAT5)
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT5 (Tyr694) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 as a loading control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat Ba/F3 STAT5B N642H+ cells with this compound or a control vehicle for the desired time period.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.[13][14]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[16][17] Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.[14][15]

Visualizations

cluster_0 This compound Action on Wild-Type STAT5 Upstream Kinase (e.g., JAK2) Upstream Kinase (e.g., JAK2) STAT5 (WT) STAT5 (WT) Upstream Kinase (e.g., JAK2)->STAT5 (WT) Phosphorylation p-STAT5 (WT) p-STAT5 (WT) STAT5 (WT)->p-STAT5 (WT) Dimerization & Nuclear Translocation Dimerization & Nuclear Translocation p-STAT5 (WT)->Dimerization & Nuclear Translocation Gene Transcription Gene Transcription Dimerization & Nuclear Translocation->Gene Transcription This compound This compound This compound->STAT5 (WT) Inhibits SH2 domain

Figure 1. Mechanism of this compound on wild-type STAT5 signaling.

cluster_1 Resistance to this compound in STAT5B N642H+ Cells STAT5B N642H STAT5B N642H Constitutive p-STAT5B Constitutive p-STAT5B STAT5B N642H->Constitutive p-STAT5B Constitutive Activation Dimerization & Nuclear Translocation Dimerization & Nuclear Translocation Constitutive p-STAT5B->Dimerization & Nuclear Translocation Upregulated Gene Transcription (BCL2, PIM1) Upregulated Gene Transcription (BCL2, PIM1) Dimerization & Nuclear Translocation->Upregulated Gene Transcription (BCL2, PIM1) This compound This compound This compound->STAT5B N642H Binding Hindered

Figure 2. Mechanism of this compound resistance in STAT5B N642H+ cells.

cluster_2 Experimental Workflow for Investigating Resistance Start Start Culture Ba/F3 STAT5B N642H+ cells Culture Ba/F3 STAT5B N642H+ cells Start->Culture Ba/F3 STAT5B N642H+ cells Treat with this compound (dose-response) Treat with this compound (dose-response) Culture Ba/F3 STAT5B N642H+ cells->Treat with this compound (dose-response) Assess Cell Viability (MTT) Assess Cell Viability (MTT) Treat with this compound (dose-response)->Assess Cell Viability (MTT) Assess p-STAT5 (Western Blot) Assess p-STAT5 (Western Blot) Treat with this compound (dose-response)->Assess p-STAT5 (Western Blot) Assess Apoptosis (Flow Cytometry) Assess Apoptosis (Flow Cytometry) Treat with this compound (dose-response)->Assess Apoptosis (Flow Cytometry) Analyze Data Analyze Data Assess Cell Viability (MTT)->Analyze Data Assess p-STAT5 (Western Blot)->Analyze Data Assess Apoptosis (Flow Cytometry)->Analyze Data Conclusion: Resistance Confirmed Conclusion: Resistance Confirmed Analyze Data->Conclusion: Resistance Confirmed

Figure 3. Workflow for confirming this compound resistance.

References

improving the in vivo stability and delivery of AC-4-130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability and delivery of AC-4-130, a potent STAT5 SH2 domain inhibitor.

This compound Physicochemical Properties

PropertyValueSource
Chemical Formula C37H36ClF5N2O5S[1]
Molecular Weight 751.20 g/mol [1]
Appearance Off-white to brown solid powder[2]
Solubility Soluble in DMSO. For in vivo studies, a formulation of 10% DMSO in corn oil is suggested.[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4]

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Issue: Poor Bioavailability or Rapid Clearance In Vivo

  • Question: My in vivo experiments show a lack of efficacy or require high doses of this compound, suggesting poor bioavailability or rapid clearance. What could be the cause and how can I address it?

  • Answer: While this compound is a small molecule and likely more stable than a peptide, its in vivo half-life can still be a limiting factor. Here are potential causes and solutions:

    • Metabolic Instability: this compound could be subject to rapid metabolism in the liver or other tissues.

      • Troubleshooting:

        • Conduct a Plasma Stability Assay: Assess the stability of this compound in plasma from the animal model being used. This will help determine if enzymatic degradation is a primary concern.

        • Pharmacokinetic (PK) Studies: Perform a PK study to determine the half-life, clearance rate, and volume of distribution of this compound. This will provide a clearer picture of its in vivo behavior.

    • Suboptimal Formulation: The delivery vehicle may not be providing adequate protection or sustained release.

      • Troubleshooting:

        • Optimize the Formulation: Experiment with different formulations. While a DMSO/corn oil formulation is suggested, other options like encapsulation in nanoparticles or liposomes could improve stability and provide controlled release.

        • Consider Alternative Delivery Routes: If oral or intraperitoneal administration shows poor results, consider intravenous injection to bypass first-pass metabolism.[5]

2. Issue: Lack of Cellular Uptake/Target Engagement

  • Question: I am not observing the expected downstream effects of STAT5 inhibition in my target cells in vivo, suggesting a problem with cellular uptake. What can I do?

  • Answer: this compound must cross the cell membrane to reach its intracellular target, the STAT5 SH2 domain.

    • Inefficient Passive Diffusion: The physicochemical properties of this compound may limit its ability to passively diffuse across the cell membrane.

      • Troubleshooting:

        • Encapsulation in Delivery Vehicles: Formulating this compound in nanoparticles or liposomes can facilitate cellular uptake through endocytosis.[6]

        • Conjugation to Cell-Penetrating Peptides (CPPs): Although this compound is a small molecule, conjugation to a CPP could enhance its intracellular delivery.[7] This is a more advanced strategy that would require chemical modification of the compound.

    • Efflux by Transporters: The target cells may express efflux pumps that actively remove this compound.

      • Troubleshooting:

        • Co-administration with Efflux Pump Inhibitors: In an experimental setting, co-administration with known efflux pump inhibitors could help determine if this is the mechanism limiting intracellular concentration. This approach would need careful consideration for its translatability.

II. Frequently Asked Questions (FAQs)

Stability

  • Q1: How can I improve the in vivo stability of this compound?

    • A1: While this compound is not a peptide, strategies to protect it from metabolic degradation can still be beneficial. The most direct approach is to use a delivery system that shields the molecule from enzymatic degradation.

      • Encapsulation: Formulating this compound within nanoparticles or liposomes can protect it from metabolic enzymes and extend its circulation time.[6]

      • PEGylation: Covalent attachment of polyethylene glycol (PEG) to this compound could increase its hydrodynamic size, reducing renal clearance and shielding it from enzymatic degradation. This would require chemical modification.

  • Q2: What are the common degradation pathways for small molecule inhibitors like this compound in vivo?

    • A2: Small molecules are primarily metabolized by cytochrome P450 enzymes in the liver, leading to oxidation, reduction, or hydrolysis. The resulting metabolites are then often conjugated with hydrophilic molecules to facilitate excretion.

Delivery

  • Q3: How can I enhance the delivery of this compound to the target tissue?

    • A3:

      • Passive Targeting (EPR Effect): Encapsulating this compound in nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues, leading to passive accumulation.

      • Active Targeting: The surface of nanoparticles or liposomes can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells, leading to more specific delivery.

  • Q4: How does this compound enter the cell to inhibit STAT5?

    • A4: As a small molecule, this compound likely enters cells through passive diffusion across the cell membrane. However, its efficiency in doing so can be influenced by its physicochemical properties. Strategies to enhance intracellular delivery, as mentioned in the troubleshooting section, may be necessary.

III. Experimental Protocols

1. Plasma Stability Assay

  • Objective: To determine the in vitro stability of this compound in plasma.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Incubate this compound at a final concentration of 1-10 µM in fresh plasma (from the relevant species) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of remaining this compound using LC-MS/MS.

    • Calculate the half-life (t1/2) of the compound.

2. Nanoparticle Encapsulation of this compound

  • Objective: To encapsulate this compound in polymeric nanoparticles to improve its in vivo stability and delivery.

  • Methodology (Double Emulsion Solvent Evaporation Technique):

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Dissolve a biodegradable polymer (e.g., PLGA) in the same organic solvent.

    • Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsify using high-speed homogenization or sonication to form a primary oil-in-water (o/w) emulsion.

    • Add this primary emulsion to a larger volume of the surfactant solution and emulsify again to form a water-in-oil-in-water (w/o/w) double emulsion.

    • Stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

    • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

IV. Visualizations

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT5_monomer STAT5 (inactive) JAK->STAT5_monomer Phosphorylation pSTAT5_monomer pSTAT5 STAT5_monomer->pSTAT5_monomer STAT5_dimer pSTAT5 Dimer pSTAT5_monomer->STAT5_dimer Dimerization STAT5_dimer_n pSTAT5 Dimer STAT5_dimer->STAT5_dimer_n Nuclear Translocation AC4130 This compound AC4130->STAT5_dimer Inhibition DNA DNA STAT5_dimer_n->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: this compound inhibits the STAT5 signaling pathway.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis AC4130_stock This compound Stock (in DMSO) Incubate Incubate at 37°C AC4130_stock->Incubate Plasma Fresh Plasma Plasma->Incubate Timepoints Collect Aliquots (0, 15, 30, 60, 120 min) Incubate->Timepoints Precipitation Protein Precipitation Timepoints->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS HalfLife Calculate Half-life (t1/2) LCMS->HalfLife

Caption: Workflow for Plasma Stability Assay of this compound.

Nanoparticle_Encapsulation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_formation_collection Nanoparticle Formation & Collection Organic_Phase Dissolve this compound & PLGA in organic solvent Primary_Emulsion Form Primary o/w Emulsion (Homogenization/Sonication) Organic_Phase->Primary_Emulsion Aqueous_Phase Prepare aqueous surfactant solution Aqueous_Phase->Primary_Emulsion Double_Emulsion Form Double w/o/w Emulsion Primary_Emulsion->Double_Emulsion Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Centrifugation_Wash Centrifugation & Washing Solvent_Evaporation->Centrifugation_Wash Lyophilization Lyophilization Centrifugation_Wash->Lyophilization Characterization Characterization (Size, Zeta, Encapsulation Efficiency) Lyophilization->Characterization

Caption: Workflow for this compound Nanoparticle Encapsulation.

References

troubleshooting western blot artifacts when detecting pY-STAT5 with AC-4-130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers detecting tyrosine-phosphorylated STAT5 (pY-STAT5) by Western blot, particularly in experiments involving the STAT5 inhibitor, AC-4-130.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect pY-STAT5 detection?

A1: this compound is a potent small molecule inhibitor of the STAT5 SH2 domain.[1][2][3] It functions by binding directly to STAT5, which disrupts its activation (tyrosine phosphorylation), subsequent dimerization, and translocation to the nucleus.[1][2][3][4] Therefore, in a Western blot experiment, treating cells with this compound is expected to cause a dose-dependent decrease in the pY-STAT5 signal.[5] If you are using this compound and see no change or an increase in pY-STAT5, it could indicate an issue with the compound's activity, the experimental setup, or a potential artifact.

Q2: I'm not seeing any pY-STAT5 signal in my positive control lane. What could be the problem?

A2: A lack of signal in a positive control is a critical issue that points to a systemic problem in your Western blot protocol. Common causes include:

  • Inactive Primary Antibody: Ensure your pY-STAT5 antibody is validated for Western blotting and stored correctly. Avoid repeated freeze-thaw cycles.

  • Ineffective Cell Stimulation: STAT5 is often phosphorylated in response to cytokine or growth factor stimulation.[6][7] Ensure your stimulation protocol is working as expected.

  • Protein Degradation: Phosphatases can rapidly dephosphorylate pY-STAT5 during sample preparation. It is crucial to use lysis buffers containing fresh phosphatase and protease inhibitors.[8]

  • Poor Protein Transfer: Verify successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[9][10]

  • Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[9]

Q3: Why am I seeing multiple non-specific bands on my blot?

A3: Non-specific bands can be caused by several factors when detecting pY-STAT5:

  • Primary Antibody Concentration is Too High: An excessive concentration of the primary antibody can lead to off-target binding.[11][12] Try titrating your antibody to find the optimal dilution.

  • Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific antibody binding.[11][12][13]

  • Contamination: Keratin contamination from dust or skin can appear as bands around 55-60 kDa. Always handle membranes with clean forceps and use fresh buffers.[10]

  • Sample Overloading: Loading too much protein can lead to streaking and non-specific bands.[14][15]

Q4: My background is very high, making it difficult to see my pY-STAT5 band. How can I reduce it?

A4: High background can obscure your target protein. Here are some common solutions:

  • Optimize Blocking: For phospho-specific antibodies, BSA is often preferred over non-fat dry milk, as milk contains casein, a phosphoprotein that can be recognized by the antibody, leading to high background.[11][16]

  • Increase Washing: Extend the duration and/or number of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[13] Adding a detergent like Tween 20 to your wash buffer is also recommended.[13][17]

  • Reduce Antibody Concentrations: Both primary and secondary antibody concentrations might be too high.[18]

  • Ensure Membrane Doesn't Dry Out: Allowing the membrane to dry at any point during the immunoblotting process can cause high, patchy background.[18]

STAT5 Signaling and Western Blot Workflow

The following diagrams illustrate the key biological pathway and the experimental procedure.

STAT5 Signaling Pathway

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT5_inactive Inactive STAT5 (monomer) JAK->STAT5_inactive 3. Phosphorylation (pY) pY_STAT5_dimer Active pY-STAT5 (dimer) STAT5_inactive->pY_STAT5_dimer 4. Dimerization Gene Target Gene Transcription pY_STAT5_dimer->Gene 5. Nuclear Translocation & Gene Regulation AC4130 This compound (Inhibitor) AC4130->STAT5_inactive Inhibits Activation

Caption: Canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.

Western Blot Workflow for pY-STAT5 Detection

WB_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection A 1. Cell Lysis (with Phosphatase/ Protease Inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Sample Denaturation (Laemmli Buffer + Heat) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D F 6. Blocking (e.g., 5% BSA in TBST) G 7. Primary Antibody Incubation (anti-pY-STAT5) F->G H 8. Washing Steps G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Final Washing Steps I->J K 11. Detection (ECL Substrate) J->K E 5. Protein Transfer (Gel to PVDF/Nitrocellulose) D->E E->F L 12. Imaging (Chemiluminescence) K->L

Caption: Standard experimental workflow for Western blot analysis of pY-STAT5.

Troubleshooting Guide

Use this guide to diagnose and resolve common artifacts encountered during pY-STAT5 Western blotting.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Analyze Blot Artifact NoSignal Problem: Weak or No Signal Start->NoSignal HighBg Problem: High Background Start->HighBg NonSpecific Problem: Non-Specific Bands Start->NonSpecific Ponceau Check Ponceau S stain for protein transfer NoSignal->Ponceau Block_Wash Blocking/Washing sufficient? HighBg->Block_Wash Check Blocking/Washing Ab_Conc_NS Primary Ab concentration optimal? NonSpecific->Ab_Conc_NS Check Antibody Concentration TransferOK TransferOK Ponceau->TransferOK Transfer OK FixTransfer Optimize transfer: - Check buffer - Ensure proper contact - Adjust time/voltage Ponceau->FixTransfer Transfer Failed Ab_Check Primary/Secondary Ab issue? TransferOK->Ab_Check Check Antibodies FixAb Solution: - Use fresh antibody dilutions - Check compatibility - Increase concentration/incubation Ab_Check->FixAb Yes Sample_Check Sample prep issue? Ab_Check->Sample_Check No FixSample Solution: - Use fresh phosphatase inhibitors - Load more protein (20-30µg) - Run positive control Sample_Check->FixSample Yes FixBlockWash Solution: - Switch from milk to BSA - Increase blocking time - Increase wash duration/volume Block_Wash->FixBlockWash No Ab_Conc_BG Antibody concentration too high? Block_Wash->Ab_Conc_BG Yes FixAbConcBG Solution: - Decrease primary/secondary  antibody concentration Ab_Conc_BG->FixAbConcBG Yes FixAbConcNS Solution: - Titrate primary antibody - Reduce incubation time or  incubate at 4°C Ab_Conc_NS->FixAbConcNS No (Too High) Block_NS Blocking sufficient? Ab_Conc_NS->Block_NS Yes FixBlockNS Solution: - Use 5% BSA in TBST - Ensure fresh blocking buffer Block_NS->FixBlockNS No Sample_NS Sample degradation/overload? Block_NS->Sample_NS Yes FixSampleNS Solution: - Use fresh lysates - Load less protein - Ensure complete denaturation Sample_NS->FixSampleNS Yes

Caption: A logical decision tree for troubleshooting common Western blot artifacts.

Experimental Protocols and Data

Table 1: Recommended Reagent Concentrations & Incubation Times
StepReagentTypical Concentration/TimeTroubleshooting Tips
Protein Loading Total Protein Lysate20-30 µg per laneToo low: Weak signal. Too high: Streaking, non-specific bands.[8]
Blocking BSA in TBST3-5% (w/v) for 1 hour at RTFor phospho-antibodies, BSA is generally preferred over milk.[16]
Primary Antibody anti-pY-STAT51:1000 dilution, overnight at 4°CHigh background/non-specific bands? Decrease concentration to 1:2000.[11]
Secondary Antibody HRP-conjugated1:2000 - 1:10,000 for 1 hour at RTHigh background? Increase dilution.[15]
Washing TBST (0.1% Tween 20)3 x 10 minutesInsufficient washing leads to high background.[13]
Detailed Methodology: Cell Lysis for pY-STAT5 Detection

A robust lysis buffer is critical for preserving the phosphorylation state of STAT5.

  • Preparation: Prepare fresh lysis buffer immediately before use. Keep all reagents and samples on ice throughout the procedure to minimize enzymatic activity.

  • Lysis Buffer Composition (RIPA or similar):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 (or Triton X-100)

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

  • Add Inhibitors (Crucial): Immediately before adding to cells, supplement the lysis buffer with a cocktail of inhibitors.

    Inhibitor TypeExampleFinal Concentration
    Phosphatase Sodium Orthovanadate1 mM
    Phosphatase Sodium Fluoride10 mM
    Protease PMSF1 mM
    Protease Aprotinin, Leupeptin10 µg/mL each
  • Procedure: a. Wash cell monolayer with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer with inhibitors. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and proceed to protein quantification or store at -80°C.[8]

References

adjusting AC-4-130 treatment time for optimal apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AC-4-130. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It directly binds to the SH2 domain of STAT5, a crucial step for its activation.[1][2] By doing so, this compound effectively disrupts STAT5 dimerization, its subsequent translocation to the nucleus, and its ability to act as a transcription factor.[1][2] This inhibition of STAT5-dependent gene transcription ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated cytotoxic potential in various acute myeloid leukemia (AML) cell lines, with varying sensitivities. It has been shown to be particularly effective in FLT3-ITD positive AML cells.[3][4]

Q3: What is the recommended concentration range for this compound?

A3: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Published studies have used concentrations ranging from 0.1 µM to 100 µM.[1]

Q4: What is the typical treatment time to observe apoptosis with this compound?

A4: The induction of apoptosis by this compound is time-dependent. While some studies have assessed cytotoxicity at 20 hours, significant apoptosis is often observed after prolonged exposure, with studies reporting dose- and time-dependent apoptosis at 72 hours.[1] To determine the optimal treatment time for your experimental setup, a time-course experiment is recommended.

Data Presentation

Table 1: IC50 Values of this compound in Various AML Cell Lines

Cell LineGenotype (selected)IC50 (µM)Reference
SKM-1TP53-mutated0.7
MOLM-13TP53 wild-type, FLT3-ITD3.0
ML-2TP53 wild-type3.0
OCI-AML3TP53 wild-type10.0
MOLM-16TP53-mutant10.0
HL-60TP53 null>10.0

Data synthesized from publicly available research.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Time for Apoptosis Induction

This protocol outlines a pilot experiment to identify the optimal time point for assessing apoptosis following this compound treatment.

Materials:

  • AML cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed your AML cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Treatment: Treat the cells with this compound at a concentration previously determined to be effective (e.g., 2x the IC50). Include a vehicle control (DMSO) group.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment, harvest the cells.

  • Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive).

  • Analysis: Plot the percentage of apoptotic cells against time to determine the time point at which the maximum apoptotic effect is observed. This will be your optimal treatment time for subsequent experiments.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This is a general protocol for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • 1X PBS (phosphate-buffered saline), cold

  • 1X Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include single-stained controls for proper compensation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low apoptosis observed in this compound treated cells 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment time: Apoptosis induction by this compound is time-dependent and may require longer incubation. 3. Inactive this compound: The compound may have degraded. 4. Resistant cell line: The cell line may be inherently resistant to STAT5 inhibition.1. Perform a dose-response curve: Determine the IC50 of this compound for your cell line. 2. Conduct a time-course experiment: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours). 3. Use a fresh stock of this compound: Ensure proper storage of the compound. 4. Confirm STAT5 activation: Verify that STAT5 is constitutively active or can be activated in your cell line. Consider using a different cell line known to be sensitive to STAT5 inhibition.
High background apoptosis in control cells 1. Unhealthy cells: Cells may have been passaged too many times or were not in the logarithmic growth phase. 2. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells. 3. DMSO toxicity: The concentration of the vehicle control (DMSO) may be too high.1. Use healthy, low-passage cells: Ensure cells are actively dividing before starting the experiment. 2. Handle cells gently: Use lower centrifugation speeds and avoid excessive pipetting. 3. Maintain a low DMSO concentration: Keep the final DMSO concentration below 0.1%.
Inconsistent results between experiments 1. Variability in cell density: Inconsistent seeding density can affect the cellular response to treatment. 2. Inconsistent treatment duration: Precise timing of treatment and harvesting is crucial. 3. Reagent variability: Inconsistent preparation of reagents or using reagents from different lots.1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Maintain a strict timeline: Adhere to the same incubation times for all experiments. 3. Use standardized reagents: Prepare fresh reagents and use the same lot for a set of experiments whenever possible.
Weak or no STAT5 inhibition 1. Ineffective this compound concentration: The concentration may be insufficient to inhibit STAT5 phosphorylation. 2. Rapid STAT5 reactivation: The STAT5 pathway may be reactivated after initial inhibition.1. Increase this compound concentration: Test higher concentrations to ensure target engagement. 2. Assess STAT5 phosphorylation at different time points: Perform a time-course analysis of p-STAT5 levels by Western blot or flow cytometry to understand the kinetics of inhibition.

Visualizations

AC4_130_Workflow Experimental Workflow for Optimizing this compound Treatment cluster_prep Preparation cluster_dose Dose-Response cluster_time Time-Course start Start with healthy, log-phase AML cells seed Seed cells in multi-well plates start->seed treat_dose Treat with a range of this compound concentrations seed->treat_dose incubate_dose Incubate for a fixed time (e.g., 72h) treat_dose->incubate_dose viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate_dose->viability ic50 Determine IC50 viability->ic50 treat_time Treat with optimal concentration (e.g., 2x IC50) ic50->treat_time harvest_time Harvest cells at multiple time points (6, 12, 24, 48, 72h) treat_time->harvest_time apoptosis_assay Perform Annexin V/PI staining harvest_time->apoptosis_assay flow Analyze by flow cytometry apoptosis_assay->flow optimal_time Identify optimal treatment time flow->optimal_time end_node Proceed with optimized conditions for further experiments optimal_time->end_node STAT5_Pathway This compound Inhibition of the STAT5 Signaling Pathway cluster_nucleus Nucleus cytokine Cytokines / Growth Factors (e.g., IL-3, GM-CSF) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation flt3 FLT3-ITD stat5 STAT5 jak->stat5 Phosphorylation flt3->stat5 Constitutive Phosphorylation p_stat5 p-STAT5 dimer p-STAT5 Dimer p_stat5->dimer Dimerization ac4130 This compound nucleus Nucleus dimer->nucleus Translocation dimer_n p-STAT5 Dimer dimer->dimer_n dna DNA translocation Nuclear Translocation transcription Gene Transcription bcl2 Bcl-2, Mcl-1 (Anti-apoptotic proteins) transcription->bcl2 proliferation Cell Proliferation & Survival bcl2->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits ac4130->stat5 Inhibits SH2 domain binding dna_n DNA Binding dimer_n->dna_n transcription_n Transcription of Target Genes dna_n->transcription_n transcription_n->bcl2

References

impact of serum concentration on AC-4-130 efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of serum concentration on the efficacy of the STAT5 inhibitor, AC-4-130, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small-molecule inhibitor that specifically targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] By binding to the SH2 domain, this compound directly disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5. This inhibition of STAT5 activity prevents the transcription of its target genes, which are involved in cell proliferation, survival, and differentiation.[1][2] Consequently, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on STAT5 signaling, such as certain types of acute myeloid leukemia (AML).[1][2]

Q2: How does serum concentration potentially affect the efficacy of this compound in my cell culture experiments?

A2: The concentration of serum, most commonly Fetal Bovine Serum (FBS), in your cell culture medium can significantly impact the apparent efficacy of this compound through several mechanisms:

  • Protein Binding: Small molecule inhibitors like this compound can bind to proteins present in serum, particularly albumin. This binding can sequester the compound, reducing its freely available concentration in the medium and thus limiting its ability to enter the cells and interact with its target, STAT5. This can lead to an underestimation of the compound's true potency.

  • Presence of Growth Factors and Cytokines: Serum is a complex mixture of growth factors, cytokines, and other signaling molecules. These components can activate parallel or downstream signaling pathways that may compensate for the inhibition of STAT5, potentially masking the full effect of this compound and leading to an apparent decrease in efficacy.

  • Metabolic Activity: The nutrient composition of the serum can influence the metabolic state of the cultured cells, which in turn may affect their sensitivity to drug treatment.

  • Compound Stability: Components within the serum could potentially degrade this compound, reducing its effective concentration over the course of a long-term experiment.

Q3: I am observing a lower-than-expected potency for this compound in my experiments. Could the serum concentration be a contributing factor?

A3: Yes, it is highly likely. If the concentration of serum in your cell culture medium is high, a significant portion of the this compound may be bound to serum proteins, reducing its bioavailability. This would result in a higher apparent IC50 value (the concentration required to inhibit 50% of a biological process) than what might be observed in a low-serum or serum-free condition. It is crucial to consider the serum concentration when comparing your results to published data.

Q4: What is the recommended serum concentration to use when testing this compound?

A4: There is no single "correct" serum concentration, as the optimal conditions can depend on the cell line and the specific research question. However, here are some general recommendations:

  • For initial potency screening: Using a lower serum concentration (e.g., 1-5% FBS) can minimize the confounding effects of protein binding and exogenous growth factors, providing a more accurate assessment of the intrinsic activity of this compound.

  • For experiments mimicking a physiological environment: A higher serum concentration (e.g., 10% FBS) may be more representative of the in vivo milieu. However, it is important to be aware of the potential for reduced apparent potency due to the factors mentioned above.

  • Consistency is key: Regardless of the chosen concentration, it is crucial to maintain a consistent serum concentration across all experiments, including controls, to ensure the reproducibility and comparability of your results.

Q5: Are there alternatives to using high concentrations of serum that can still maintain cell health?

A5: Yes, several strategies can be employed:

  • Serum-Free Media: A variety of commercially available serum-free media formulations are designed to support the growth of specific cell types. Using these can eliminate the variability and confounding factors associated with serum.

  • Reduced Serum Media: Gradually adapting your cells to lower serum concentrations over several passages can be an effective approach.

  • Defined Media Supplements: Instead of whole serum, you can use a basal medium supplemented with a defined set of growth factors and nutrients essential for your specific cell line.

Troubleshooting Guide

Problem Potential Cause(s) Related to Serum Recommended Solution(s)
Observed IC50 value for this compound is significantly higher than published values. 1. High serum concentration in culture medium: Increased protein binding of this compound to serum proteins like albumin reduces its free concentration. 2. Serum-stimulated signaling pathways: Growth factors in the serum may activate compensatory signaling pathways that bypass STAT5 inhibition.1. Perform a dose-response experiment with varying serum concentrations (e.g., 1%, 5%, 10% FBS) to determine the sensitivity of your cell line to this variable. 2. Consider using a lower serum concentration for your experiments, if compatible with your cell line's health. 3. If high serum is necessary, be aware that the apparent IC50 may be higher and report the serum concentration used in your methods.
High variability in results between experiments. 1. Batch-to-batch variation in serum: Different lots of FBS can have varying compositions of proteins, growth factors, and other components. 2. Inconsistent serum concentration: Using different serum percentages across experiments will lead to inconsistent results.1. Purchase a large batch of a single lot of FBS and pre-test it for your specific cell line and assay. 2. Strictly adhere to a standardized protocol with a fixed serum concentration for all related experiments.
Cells show signs of stress or poor viability at lower serum concentrations. 1. Cell line is dependent on serum for essential growth factors. 2. Abrupt change from high to low serum. 1. Gradually adapt the cells to a lower serum concentration over several passages. 2. Supplement the low-serum medium with known essential growth factors for your cell line. 3. Ensure the basal medium formulation is appropriate for your cells in reduced serum conditions.
Unexpected or paradoxical effects of this compound at certain concentrations. 1. Interaction with serum components: It is possible, though less common, that serum components could alter the activity of this compound in a non-linear fashion. 2. Off-target effects influenced by the cellular state, which is modulated by serum. 1. Test the effect of this compound in a serum-free medium, if possible, to see if the paradoxical effect persists. 2. Investigate potential off-target effects by examining the activity of related signaling pathways.

Data Presentation

Table 1: Impact of Bone Marrow Stroma on this compound IC50 Values in AML Cell Lines

The presence of bone marrow stroma, which secretes a variety of cytokines and growth factors found in serum, has been shown to alter the efficacy of this compound. This highlights the context-dependent nature of the inhibitor's activity.

Cell LineGenetic ProfileIC50 (µM) - No StromaIC50 (µM) - With HS-5 Stroma
SKM-1TP53-mutated0.70.5
MOLM-13TP53 wild-type3.04.4
ML-2TP53 wild-type3.010.0
OCI-AML3TP53 wild-type10.0Not Reported
MOLM-16TP53-mutant10.0Not Reported
HL-60TP53 null>10 (very low susceptibility)Not Reported

Data adapted from a study on the combination therapy of this compound in AML cell lines.[1]

Experimental Protocols

Representative Protocol for Determining the Effect of Serum Concentration on this compound Efficacy using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line.

  • Cell Culture and Plating:

    • Culture your chosen AML cell line (e.g., MOLM-13) in your standard growth medium (e.g., RPMI-1640) supplemented with your usual concentration of FBS (e.g., 10%) and antibiotics.

    • Harvest cells in the exponential growth phase.

    • Wash the cells once with serum-free medium to remove residual growth factors.

    • Resuspend the cells in three separate pools of medium containing different final concentrations of FBS: 1%, 5%, and 10%.

    • Seed the cells into 96-well plates at a pre-determined optimal density in a final volume of 100 µL per well for each serum condition.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in the corresponding serum-containing medium (1%, 5%, or 10% FBS) to achieve a range of final concentrations for your dose-response curve (e.g., 0.1 µM to 100 µM).

    • Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells of the 96-well plates.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (Example with MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate the plates in the dark for 2-4 hours at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized cell viability against the log of the this compound concentration for each serum condition.

    • Calculate the IC50 value for each serum concentration using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism.

Visualizations

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT5_inactive STAT5 (inactive) Receptor->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation JAK->Receptor STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active 5. Dimerization DNA DNA STAT5_active->DNA 6. Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Inhibits SH2 Domain Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. DNA Binding

Caption: The canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture AML Cells Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Plating 3. Plate Cells in Media with Varying Serum % Cell_Harvest->Cell_Plating Compound_Prep 4. Prepare this compound Serial Dilutions Cell_Treatment 5. Add this compound to Cells Compound_Prep->Cell_Treatment Incubation 6. Incubate for 72h Cell_Treatment->Incubation Viability_Assay 7. Perform Cell Viability Assay Data_Acquisition 8. Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis 9. Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for assessing the impact of serum concentration on this compound efficacy.

References

Validation & Comparative

comparing the efficacy of AC-4-130 to other STAT5 inhibitors like BP-1-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in various signaling pathways regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous hematological malignancies, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent STAT5 inhibitors, AC-4-130 and BP-1-102, focusing on their efficacy, mechanism of action, and supporting experimental data.

At a Glance: this compound vs. BP-1-102

FeatureThis compoundBP-1-102
Primary Target STAT5STAT3 (with activity against STAT5)
Mechanism of Action Binds to the SH2 domain of STAT5, disrupting its activation, dimerization, and nuclear translocation.[1][2][3]Binds to the SH2 domain of STAT3 and STAT5, blocking phosphorylation and dimerization.[4]
Selectivity Selective for STAT5 over STAT1 and STAT3.[5]Preferentially inhibits STAT3-STAT3 dimers over STAT5-STAT5 dimers.[4]
Reported Efficacy Induces apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells.[1][2]Inhibits proliferation and induces apoptosis in various cancer cell lines, including glioma and lymphoma.[6]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and BP-1-102 in various cancer cell lines. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineIC50 (µM)AssayReference
MOLM-133Cell Viability[7]
SKM-10.7Cell Viability[7]
ML-23Cell Viability[7]
OCI-AML310Cell Viability[7]
MOLM-1610Cell Viability[7]

Table 2: In Vitro Efficacy of BP-1-102

Target/Cell LineIC50 (µM)AssayReference
STAT3 DNA-binding6.8 ± 0.8EMSA[8]
U251 (Glioma)10.51Cell Proliferation[6]
A172 (Glioma)8.534Cell Proliferation[6]

Mechanism of Action: Targeting the STAT5 Signaling Pathway

Both this compound and BP-1-102 function by inhibiting the STAT5 signaling pathway, a critical cascade in cell growth and survival. The diagram below illustrates the canonical JAK-STAT5 pathway and the points of inhibition for these molecules.

STAT5_Signaling_Pathway JAK-STAT5 Signaling Pathway and Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT5 STAT5 pJAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor This compound / BP-1-102 Inhibitor->pSTAT5 Blocks SH2 Domain Prevents Dimerization Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound or BP-1-102 (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddReagent Add MTT or CCK-8 reagent Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Measure Measure absorbance (spectrophotometer) Incubate3->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

References

AC-4-130: A Targeted Approach to Disrupt STAT5-Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AC-4-130, a potent STAT5 inhibitor, against other alternatives, supported by experimental data. We delve into its downstream effects on STAT5 target genes, offering insights into its mechanism of action and potential therapeutic applications.

This compound has emerged as a significant small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5 (STAT5) protein. It operates by directly binding to the SH2 domain of STAT5, a critical step for its activation.[1][2][3] This interaction effectively disrupts the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5, ultimately leading to a blockade of STAT5-dependent gene transcription.[1][2][3] The primary therapeutic area of investigation for this compound has been in acute myeloid leukemia (AML), particularly in cases driven by FLT3-ITD mutations where STAT5 signaling is constitutively active.[1][4]

Comparative Analysis of STAT5 Inhibition

To understand the efficacy of this compound, it is essential to compare its performance with other known STAT5 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition in vitro.

InhibitorCell LineIC50 (µM)Reference
This compound MOLM-13 (FLT3-ITD+)~3[5]
SKM-1 (TP53-mutated)~0.7[5]
OCI-AML3~10[5]
HL-60>10[5]
Pimozide MOLM1319.19 - 62.17[6]
JPX-0700 MV4-11 (FLT3-ITD+)0.17
MOLM-13 (FLT3-ITD+)0.35
JPX-0750 MV4-11 (FLT3-ITD+)0.10
MOLM-13 (FLT3-ITD+)0.19

Downstream Effects on STAT5 Target Gene Expression

The inhibition of STAT5 activation by this compound leads to significant changes in the expression of its downstream target genes. These genes are critically involved in cell proliferation, survival, and differentiation.

Global Gene Expression Changes

RNA sequencing (RNA-seq) analysis in FLT3-ITD+ AML cell lines (MV4-11 and MOLM-13) treated with this compound revealed a substantial impact on the transcriptome. A significant downregulation of 1418 genes and upregulation of 752 genes were observed in both cell lines.[1] Gene Set Enrichment Analysis (GSEA) confirmed that the downregulated genes were significantly enriched in the hallmark IL-2-STAT5 signaling pathway.[1]

Specific STAT5 Target Gene Modulation

Quantitative reverse transcription PCR (qRT-PCR) has been employed to validate the effect of this compound on specific STAT5 target genes.

GeneFunctionEffect of this compoundReference
BCL2 Anti-apoptoticDownregulation[5][7]
CDKN1A Cell cycle inhibitorUpregulation[5][7]

This modulation of anti-apoptotic and cell cycle regulatory genes contributes to the observed cellular effects of this compound, including cell cycle arrest and induction of apoptosis.[2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to confirm the downstream effects of this compound, the following diagrams are provided.

STAT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT5_inactive Inactive STAT5 (monomer) JAK->STAT5_inactive 3. Phosphorylation STAT5_active Active STAT5 (dimer) STAT5_inactive->STAT5_active 4. Dimerization DNA DNA STAT5_active->DNA 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Inhibits SH2 domain binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation

Caption: The STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Effect Analysis cluster_data Data Analysis & Interpretation AML_Cells AML Cell Lines (e.g., MV4-11, MOLM-13) Treatment Treatment with This compound or Control AML_Cells->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Cell_Viability Cell Viability Assays (MTT, etc.) Treatment->Cell_Viability Clonogenic_Assay Clonogenic Assay (Long-term Survival) Treatment->Clonogenic_Assay RNA_Seq RNA Sequencing (Global Gene Expression) RNA_Isolation->RNA_Seq qRT_PCR qRT-PCR (Specific Gene Expression) RNA_Isolation->qRT_PCR Data_Analysis Bioinformatic Analysis (GSEA, etc.) RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Results Confirmation of Downstream Effects Data_Analysis->Results

Caption: Experimental workflow to confirm the downstream effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

RNA Sequencing (RNA-seq)
  • Cell Treatment and RNA Isolation: Treat AML cells with this compound (e.g., 5 µM) or DMSO for 24 hours. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

    • Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • RNA Isolation and cDNA Synthesis: Isolate total RNA as described for RNA-seq. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., BCL2, CDKN1A) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Clonogenic Assay
  • Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

References

Validating the Synergistic Interaction of AC-4-130 with Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic interactions between the novel STAT5 inhibitor, AC-4-130, and other kinase inhibitors in the context of Acute Myeloid Leukemia (AML). The data presented is compiled from peer-reviewed studies to support further research and drug development efforts.

Executive Summary

This compound is a potent and specific inhibitor of the STAT5 SH2 domain, effectively disrupting STAT5 activation, dimerization, and nuclear translocation.[1][2][3] This mechanism of action makes it a promising candidate for combination therapies, particularly in cancers driven by hyperactive kinase signaling pathways that converge on STAT5. This guide summarizes the quantitative data on the synergistic effects of this compound with the JAK1/2 inhibitor Ruxolitinib and the FLT3 inhibitor Midostaurin. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and extension of these findings.

Data Presentation: Synergistic Interactions of this compound

The following tables summarize the combination index (CI) values from studies evaluating the synergistic cytotoxicity of this compound with other kinase inhibitors in various AML cell lines. The CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Interaction of this compound with Ruxolitinib in FLT3-ITD+ AML Cells

Cell LineDrug CombinationEffective Dose (ED)Combination Index (CI)InterpretationReference
MV4-11This compound + RuxolitinibED50< 1SynergismWingelhofer et al., Leukemia (2018)
MOLM-13This compound + RuxolitinibED50< 1SynergismWingelhofer et al., Leukemia (2018)

Note: Specific CI values were not explicitly stated in the primary publication's abstract but the synergistic effect was consistently reported.

Table 2: Synergistic and Additive Interactions of this compound with Midostaurin and S63845 in AML Cell Lines

Cell LineDrug CombinationED50 CIED75 CIED90 CIInterpretation at ED50Reference
MOLM-13 (FLT3-ITD)This compound + Midostaurin0.780.850.95SynergismMédico et al., Int. J. Mol. Sci. (2021)
MOLM-13 (FLT3-ITD)This compound + S638450.850.921.01SynergismMédico et al., Int. J. Mol. Sci. (2021)
SKM-1 (TP53 mut)This compound + Midostaurin1.051.101.15AdditiveMédico et al., Int. J. Mol. Sci. (2021)
SKM-1 (TP53 mut)This compound + S638450.650.720.81SynergismMédico et al., Int. J. Mol. Sci. (2021)
OCI-AML2 (FLT3 wt)This compound + Midostaurin1.121.181.25AntagonismMédico et al., Int. J. Mol. Sci. (2021)
OCI-AML2 (FLT3 wt)This compound + S638450.720.790.88SynergismMédico et al., Int. J. Mol. Sci. (2021)

Experimental Protocols

Assessment of Synergistic Cytotoxicity using the MTT Assay

This protocol outlines the key steps for determining the synergistic effects of this compound in combination with other kinase inhibitors on the viability of AML cells.

1. Cell Culture and Seeding:

  • Culture AML cell lines (e.g., MV4-11, MOLM-13, SKM-1, OCI-AML2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the kinase inhibitor of interest (e.g., Ruxolitinib, Midostaurin) in a suitable solvent such as DMSO.

  • Perform serial dilutions of each drug to create a range of concentrations.

  • Treat cells with either a single agent or a combination of both drugs at constant or non-constant ratios. Include a vehicle-only control.

3. Incubation:

  • Incubate the treated cells for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

4. MTT Assay:

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each individual drug.

  • Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.

Mandatory Visualization

Experimental Workflow for Synergy Assessment

G cluster_setup 1. Experimental Setup cluster_treatment 2. Drug Treatment cluster_incubation 3. Incubation & Assay cluster_analysis 4. Data Analysis cell_culture AML Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding combination Single Agent & Combination Treatment seeding->combination ac4_130 This compound Dilutions ac4_130->combination kinase_inhibitor Kinase Inhibitor Dilutions kinase_inhibitor->combination incubation 72h Incubation combination->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability Calculate Cell Viability absorbance->viability ci_calc Calculate Combination Index (CI) viability->ci_calc synergy Determine Synergy (CI < 1) ci_calc->synergy

Caption: Workflow for assessing the synergistic effects of this compound.

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor / FLT3 JAK JAK1/2 Receptor->JAK STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Dimer STAT5 Dimer STAT5_active->Dimer dimerization Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription nuclear translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits Midostaurin Midostaurin Midostaurin->Receptor inhibits AC4_130 This compound AC4_130->STAT5_active inhibits SH2 domain (prevents dimerization)

Caption: Inhibition points of this compound and kinase inhibitors in the JAK/STAT pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of AC-4-130

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for the STAT5 SH2 domain inhibitor, AC-4-130.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, non-volatile, small molecule inhibitors used in a research laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the compound-specific SDS from the supplier for definitive guidance.

Core Principles of Chemical Waste Management

The inappropriate disposal of laboratory chemicals is illegal and poses significant risks. Under no circumstances should chemical waste be disposed of in the regular trash or down the sewer. All personnel handling this compound should be trained on proper waste handling and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE should be worn:

PPE CategorySpecification
Eye Protection ANSI Z87.1 compliant safety glasses or goggles
Hand Protection Double-layered chemotherapy-grade nitrile gloves
Body Protection Fully buttoned laboratory coat
Respiratory A fit-tested N95 respirator may be required based on your institution's risk assessment, especially when handling powders.

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

Materials:

  • This compound waste (solid, solutions, contaminated consumables)

  • Appropriate hazardous waste containers (clearly labeled)

  • Personal Protective Equipment (PPE)

  • Spill kit for potent compounds

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other contaminated disposables (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. This container should be a sturdy, sealable plastic container or a bag-lined pail specifically for hazardous chemical waste[1].

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container[2][3]. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department[1][4]. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate[1].

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe contains residual liquid, it should be treated as bulk hazardous waste and not placed in a standard sharps container[5].

  • Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep waste containers securely closed except when adding waste[2].

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[1][3].

    • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to mitigate spills[2][4].

  • Decontamination of Glassware:

    • Reusable glassware contaminated with this compound should be triple-rinsed.

    • The first rinse should be with a solvent capable of dissolving this compound, and this rinsate must be collected as hazardous waste[2].

    • Subsequent rinses can typically be with water or a detergent solution, with disposal guidance provided by your institution's EHS.

  • Disposal of Empty Containers:

    • The original container of this compound, once empty, should be managed as hazardous waste. It is recommended to triple rinse the container, collecting the rinsate as hazardous waste[3][6].

    • After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department[2][6].

  • Requesting Waste Pickup:

    • Once a waste container is full or when waste is no longer being generated, arrange for a hazardous waste pickup through your institution's EHS office[1][2].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AC4_130_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end Disposal Complete request_pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.